Chlorempenthrin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H20Cl2O2 |
|---|---|
Molecular Weight |
315.2 g/mol |
IUPAC Name |
[(E)-4-methylhept-4-en-1-yn-3-yl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C16H20Cl2O2/c1-6-8-10(3)12(7-2)20-15(19)14-11(9-13(17)18)16(14,4)5/h2,8-9,11-12,14H,6H2,1,3-5H3/b10-8+ |
InChI Key |
XCUGQTFVQHTFPD-CSKARUKUSA-N |
Isomeric SMILES |
CC/C=C(\C)/C(C#C)OC(=O)C1C(C1(C)C)C=C(Cl)Cl |
Canonical SMILES |
CCC=C(C)C(C#C)OC(=O)C1C(C1(C)C)C=C(Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Neurotoxicological Footprint of Chlorempenthrin: An In-depth Technical Guide to its Mechanism of Action on Insect Nerve Function
Executive Summary
Pyrethroid insecticides, a class of neurotoxicants, exert their primary effect by targeting voltage-gated sodium channels (VGSCs) in the insect nervous system.[1][2][3] This interaction disrupts the normal functioning of these channels, which are critical for the initiation and propagation of action potentials.[1] By locking the sodium channels in an open state, pyrethroids cause prolonged membrane depolarization, leading to hyperexcitation of the nervous system, subsequent paralysis, and eventual death of the insect.[1][4] While VGSCs are the primary target, some pyrethroids have also been shown to interact with other ligand-gated ion channels, such as GABA receptors, albeit with lower affinity.[2] This guide provides a comprehensive overview of the molecular mechanisms, supported by quantitative data, experimental protocols, and visual diagrams to elucidate the action of pyrethroid insecticides on insect nerve function.
Core Mechanism of Action: Targeting Voltage-Gated Sodium Channels
The principal mechanism of action for pyrethroid insecticides is the disruption of voltage-gated sodium channel function.[1][2] These channels are transmembrane proteins that facilitate the rapid influx of sodium ions into neurons upon membrane depolarization, a key step in the generation of an action potential.[1]
Pyrethroids bind to a specific site on the α-subunit of the sodium channel.[1][4] This binding is state-dependent, with a higher affinity for the open or activated state of the channel.[2] The binding of a pyrethroid molecule stabilizes the open conformation of the channel, significantly slowing down both its inactivation and deactivation processes.[1][2] This leads to a persistent influx of sodium ions, causing a prolonged depolarization of the neuronal membrane. The consequence of this is a state of hyperexcitability, characterized by repetitive firing of neurons, which ultimately leads to paralysis and death of the insect.[1][4]
There are two main classes of pyrethroids, Type I and Type II, which exhibit slightly different effects on sodium channels and produce distinct poisoning syndromes.[2]
-
Type I pyrethroids (e.g., permethrin) typically cause repetitive discharges in response to a single stimulus.[1]
-
Type II pyrethroids (e.g., deltamethrin), which contain an α-cyano group, cause a more prolonged membrane depolarization that can lead to a suppression of action potential generation.[1]
Secondary Target: GABA Receptors
While VGSCs are the primary target, some pyrethroids can also modulate the function of GABA (γ-aminobutyric acid) receptors.[2] GABA receptors are ligand-gated chloride ion channels that mediate inhibitory neurotransmission in the insect central nervous system.[5][6] The binding of GABA to its receptor opens the chloride channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus inhibiting the firing of an action potential.
Certain pyrethroids can act as non-competitive antagonists of the GABA receptor, binding to a site distinct from the GABA binding site.[6] This interaction can inhibit the function of the receptor, reducing the inhibitory effect of GABA. This can contribute to the overall hyperexcitability of the nervous system, although this effect is generally considered secondary to their action on sodium channels and occurs at higher concentrations.
Quantitative Data on Pyrethroid-Target Interactions
The following table summarizes hypothetical quantitative data for the interaction of a pyrethroid insecticide with its primary and secondary targets in insects. The values are representative of what would be determined in experimental studies.
| Parameter | Target | Insect Species | Value | Description |
| EC50 | Voltage-Gated Sodium Channel | Musca domestica (Housefly) | 10 nM | The molar concentration of the pyrethroid that produces 50% of the maximum possible effect on sodium channel modification. |
| IC50 | GABA Receptor | Periplaneta americana (Cockroach) | 5 µM | The molar concentration of the pyrethroid that inhibits 50% of the GABA-induced chloride current. |
| Kd | Voltage-Gated Sodium Channel | Drosophila melanogaster (Fruit Fly) | 5 nM | The equilibrium dissociation constant, representing the concentration of pyrethroid at which 50% of the sodium channels are bound at equilibrium. A lower Kd indicates higher binding affinity. |
Experimental Protocols
Patch-Clamp Electrophysiology for a Detailed Protocol
The patch-clamp technique is a powerful electrophysiological method used to study the effects of insecticides on ion channels.[7][8][9] The whole-cell configuration is commonly employed to record the activity of the entire population of ion channels on a neuron.[4][8]
Objective: To measure the effect of a pyrethroid on voltage-gated sodium currents in isolated insect neurons.
Methodology:
-
Neuronal Preparation: Isolate neurons from the central nervous system of the target insect (e.g., cockroach thoracic ganglia).
-
Cell Culture: Plate the isolated neurons on a suitable substrate and maintain them in a culture medium.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries with a tip resistance of 3-7 MΩ when filled with intracellular solution.
-
Solutions:
-
External Solution (Saline): Mimics the ionic composition of the insect's hemolymph.
-
Internal Solution (Pipette Solution): Mimics the intracellular ionic composition of the neuron.
-
-
Recording:
-
Mount the cell culture dish on the stage of an inverted microscope.
-
Lower the micropipette onto a neuron and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Use a voltage-clamp amplifier to hold the membrane potential at a set value (e.g., -80 mV) and apply depolarizing voltage steps to elicit sodium currents.
-
-
Data Acquisition: Record the resulting currents before and after the application of the pyrethroid to the external solution.
-
Analysis: Analyze the changes in the amplitude, kinetics of activation and inactivation, and the voltage-dependence of the sodium currents.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) of a radiolabeled pyrethroid to its target receptor.
Methodology:
-
Membrane Preparation: Homogenize insect neural tissue (e.g., fly heads) to prepare a membrane fraction containing the target receptors.
-
Incubation: Incubate the membrane preparation with increasing concentrations of the radiolabeled pyrethroid.
-
Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration.
-
Quantification: Measure the amount of radioactivity on the filters to determine the amount of bound ligand.
-
Analysis:
-
Perform saturation binding experiments to determine the total and non-specific binding.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding versus the concentration of the radioligand and fit the data to a saturation binding curve to determine the Kd and the maximum number of binding sites (Bmax).
-
Conclusion
The neurotoxic effects of pyrethroid insecticides, and presumably this compound, are primarily mediated through their interaction with voltage-gated sodium channels in the insect nervous system. By locking these channels in an open state, they induce a state of hyperexcitation that leads to paralysis and death. While secondary effects on other targets like GABA receptors may contribute to their overall toxicity, the action on sodium channels is the defining feature of their mechanism. Understanding these detailed molecular interactions is crucial for the development of new, more selective insecticides and for managing the evolution of insecticide resistance in pest populations.
References
- 1. Insect sodium channels and insecticide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotoxicity of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the mode of action of neurotoxic insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of insect GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Patch-clamp analysis of the effects of the insecticide deltamethrin on insect neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. axolbio.com [axolbio.com]
The Enigmatic Stereochemistry of Chlorempenthrin: A Guide to Synthesis and Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorempenthrin, a synthetic pyrethroid insecticide, presents a complex stereochemical puzzle due to its multiple chiral centers and a carbon-carbon double bond. As with other pyrethroids, the biological activity of this compound is intrinsically linked to its stereoisomeric form. The precise synthesis and structural determination of each isomer are therefore of paramount importance for understanding its mode of action, metabolic fate, and for the development of more effective and safer agrochemicals.
This technical guide provides a comprehensive overview of the synthetic strategies and analytical methodologies pertinent to the separation and structural elucidation of this compound isomers. While specific literature on this compound is notably scarce, this document leverages established protocols for structurally similar pyrethroids to offer a foundational framework for researchers in this field.
I. Synthesis of this compound Isomers
The synthesis of this compound, [(E)-4-methylhept-4-en-1-yn-3-yl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate, involves the esterification of a chrysanthemic acid derivative with a specific alcohol moiety. The stereochemistry of the final product is determined by the stereochemistry of these two precursors.
A. Synthesis of the Cyclopropane Carboxylic Acid Moiety
The 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid component is a common feature in many pyrethroid insecticides. Its synthesis can be approached through various methods, including the addition of a carbene to an appropriately substituted alkene. A general synthetic pathway is outlined below.
A Technical Guide to the Discovery and Development of Chlorempenthrin
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Chlorempenthrin is a novel synthetic pyrethroid insecticide engineered for high efficacy, rapid action, and low mammalian toxicity.[1] It is characterized by its high vapor pressure and volatility, making it particularly effective for controlling sanitary and storage pests through contact, stomach action, and fumigation.[1][2] This document provides a comprehensive technical overview of the development of this compound, including its physicochemical properties, mechanism of action, insecticidal efficacy, and the general experimental protocols guiding its evaluation.
Discovery and Development Workflow
The development of a novel insecticide like this compound follows a structured, multi-stage process. This workflow ensures that a candidate molecule is not only effective but also meets stringent safety and stability criteria before it can be considered for commercial application. The process begins with identifying a lead chemical structure and proceeds through optimization, rigorous bio-efficacy testing, and comprehensive toxicological assessment.
Caption: General workflow for pyrethroid insecticide discovery and development.
Physicochemical Properties
This compound is a light yellow oily liquid with a mild fragrance.[2] Its chemical and physical properties are critical to its function, particularly its high vapor pressure, which contributes to its effectiveness as a fumigant.[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₀Cl₂O₂ | [2] |
| Molar Mass | 315.23 g/mol | [2][3] |
| IUPAC Name | [(E)-4-methylhept-4-en-1-yn-3-yl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | [3] |
| CAS Number | 54407-47-5 | [1] |
| Appearance | Light yellow oily liquid | [2] |
| Boiling Point | 128 - 130 °C at 40 Pa | [2] |
| Vapor Pressure | 4.13 x 10⁻² Pa (at 20°C) | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents such as benzene, alcohol, and ether. | [2] |
| Stability | Stable to light, heat, and acidic media. Decomposes in alkaline media. | [2] |
Mechanism of Action
Like other pyrethroid insecticides, this compound's primary mode of action is the disruption of normal nerve function in target insects.[4] It binds to voltage-gated sodium channels (VGSCs) located in the neuronal cell membrane. This binding modifies the channel's gating kinetics, forcing it to remain open for an extended period. The prolonged influx of sodium ions (Na⁺) leads to uncontrolled, repetitive nerve firing (hyperexcitation), which results in paralysis and ultimately, the death of the insect.[5]
Caption: Signaling pathway for this compound's neurotoxic action.
Insecticidal Efficacy
This compound demonstrates high efficacy against a range of sanitary pests, including mosquitoes, houseflies, and cockroaches.[1][2] Its formulation allows for versatile application methods such as sprays and heated fumigants (e.g., electric mosquito coils), providing rapid pest knockdown.[1][2]
| Target Pest | Application Method & Dosage | Efficacy Result | Source(s) |
| Houseflies (Musca domestica) | Spray | 5.8 - 10 mg/m³ | [2] |
| Mosquitoes (Culex pipiens pallens) | Electric Mosquito Coil (Heated) | 250 mg per tablet achieves 80-100% mortality rate | [2] |
| Larvae of large black fur sac | Not specified | 0.2 mg dose results in 100% mortality rate | [2] |
Toxicological Profile
This compound is classified as a pyrethroid with high efficiency and low toxicity to mammals.[1] In general, the toxicity of pyrethroids varies significantly between compounds. They are broadly categorized into two types based on their chemical structure and the resulting toxicological syndrome in mammals.[6]
-
Type I Pyrethroids: Lack an α-cyano group and typically cause whole-body tremors.
-
Type II Pyrethroids: Contain an α-cyano group and are associated with choreoathetosis (sinuous writhing) and salivation.[6]
| Compound | Test Animal | LD₅₀ (Oral) | Vehicle | Source(s) |
| Cypermethrin | Rat | 250 mg/kg | Corn Oil | [7] |
| Cypermethrin | Rat | 4123 mg/kg | Water | [7] |
Note: This data is for Cypermethrin and is provided for comparative context only.
Experimental Protocols
Detailed proprietary protocols for the synthesis and testing of this compound are not publicly available. However, the development would have relied on standard methodologies in synthetic chemistry and insecticide bioassays.
General Protocol for Pyrethroid Synthesis
The synthesis of a pyrethroid ester like this compound involves the esterification of a specific carboxylic acid moiety with a corresponding alcohol moiety. The process generally follows these steps:
-
Synthesis of the Acid Component: Preparation of the 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid. This often involves multi-step organic synthesis to construct the cyclopropane ring with the correct stereochemistry and vinyl side-chain.
-
Synthesis of the Alcohol Component: Preparation of the (E)-4-methylhept-4-en-1-yn-3-ol. This unique alcohol provides the alkyne group characteristic of this compound.
-
Esterification: The acid and alcohol components are reacted under controlled conditions, often in the presence of a coupling agent (like DCC) or after converting the acid to a more reactive form (an acid chloride).
-
Purification: The crude product is purified using techniques such as column chromatography, distillation, or crystallization to isolate this compound of high purity.
Standard Protocol: Topical Application Bioassay for Insecticidal Activity
This standard method is used to determine the contact toxicity of a compound against insects like houseflies or cockroaches.
-
Insect Rearing: A healthy, uniform population of the target insect species is reared under controlled laboratory conditions (e.g., 25°C, 60% relative humidity, 12:12 light:dark cycle).
-
Dose Preparation: The test compound (this compound) is dissolved in a suitable volatile solvent, typically acetone, to create a series of graded concentrations.
-
Application: Insects are briefly anesthetized (e.g., with CO₂ or by chilling). A precise microliter volume (e.g., 1 µL) of a specific concentration is applied to a consistent location on the insect's body, usually the dorsal thorax, using a calibrated microapplicator. A control group is treated with the solvent alone.
-
Observation: Treated insects are placed in clean containers with access to food and water. Mortality is recorded at set time intervals, commonly at 24, 48, and 72 hours post-application. An insect is considered dead if it is unable to move when prodded.
-
Data Analysis: The mortality data is subjected to probit analysis to calculate the LD₅₀ (the dose required to kill 50% of the test population), along with its 95% confidence intervals.
References
- 1. This compound For Insecticides CAS No.54407-47-5 Suppliers,Manufacturer - PROBIG [gzprobig.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C16H20Cl2O2 | CID 12000170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [sitem.herts.ac.uk]
- 5. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HEALTH EFFECTS - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Acute Oral Toxicity and Histopathological Study of Combination of Endosulfan and Cypermethrin in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
Chlorempenthrin: A Technical Guide to its Biological Activity and Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorempenthrin is a synthetic pyrethroid insecticide recognized for its rapid knockdown capabilities and broad-spectrum efficacy against various insect pests. This technical guide provides an in-depth overview of the biological activity, spectrum of activity, and toxicological profile of this compound. It includes available quantitative data on its efficacy and toxicity, detailed methodologies for key experimental protocols, and a visual representation of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pest control.
Introduction
This compound, with the chemical name 1-ethynyl-2-methylpent-2-enyl (1R,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate, is a Type I pyrethroid insecticide.[1][2] Like other pyrethroids, it is a neurotoxin that targets the nervous system of insects. It possesses contact, stomach, and fumigant activity, making it effective for the control of a variety of pests, including houseflies, mosquitoes, and cockroaches.[1] this compound is noted for its high vapor pressure and volatility, which contribute to its strong and rapid knockdown effect, particularly when used in sprays and fumigants.[1] It is also reported to have good stability and no residue.[1]
Biological Activity and Spectrum
This compound exhibits a broad spectrum of insecticidal activity, primarily against common household and public health pests. Its efficacy is attributed to its rapid action on the insect nervous system.
Spectrum of Activity
This compound is effective against a range of insects, including:
-
Diptera: Houseflies (Musca domestica) and Mosquitoes (Culex pipiens pallens)[1]
-
Blattodea: Cockroaches (Blattella germanica)[1]
-
Coleoptera: Black carpet beetle (Attagenus unicolor)
Quantitative Efficacy Data
The following table summarizes the available quantitative data on the efficacy of this compound against various insect pests.
| Target Pest | Life Stage | Application Method | Concentration/Dose | Efficacy Metric | Result |
| Housefly (Musca domestica) | Adult | Spray | 5.8-10 mg/m³ | Not Specified | Effective Control |
| Mosquito (Culex pipiens pallens) | Adult | Electric Vaporizing Mat | 250 mg/mat | Mortality | 80-100% |
| Black Carpet Beetle (Attagenus unicolor) | Larva | Not Specified | 0.2 mg | Mortality | 100% |
Note: Detailed experimental conditions such as duration of exposure, temperature, and humidity were not available in the reviewed literature.
Mechanism of Action
The primary target of this compound, like other pyrethroid insecticides, is the voltage-gated sodium channels in the nerve cell membranes of insects.
By binding to a specific site on the alpha-subunit of the sodium channel, this compound modifies its gating kinetics. It prolongs the open state of the channel, leading to a persistent influx of sodium ions (Na+) into the neuron. This results in membrane depolarization, repetitive firing of the nerve, and eventual paralysis and death of the insect.
Below is a diagram illustrating the signaling pathway of this compound's action on insect neurons.
Toxicological Profile
The toxicological data for this compound is limited in the publicly available scientific literature. The following table summarizes the known acute toxicity data.
| Test Organism | Route of Administration | LD₅₀ (Lethal Dose, 50%) |
| Rat | Oral | 340 mg/kg |
| Mouse | Oral | 7900 mg/kg |
LD₅₀ is the dose of a substance that is lethal to 50% of the test population.
Experimental Protocols
Detailed experimental protocols for the toxicological and efficacy studies of this compound are not extensively published. However, standardized methodologies are widely used for the evaluation of pyrethroid insecticides. The following are representative protocols that would be employed.
Acute Oral Toxicity Study (LD₅₀)
This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 4, No. 420: Acute Oral Toxicity - Fixed Dose Procedure.
-
Test Animals: Healthy, young adult laboratory rats (e.g., Wistar or Sprague-Dawley strain), typically females, are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.
-
Housing and Feeding: Animals are housed in individual cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.
-
Dose Administration: this compound is dissolved or suspended in a suitable vehicle (e.g., corn oil). The test substance is administered in a single dose by gavage to fasted animals.
-
Dose Levels: A preliminary sighting study is conducted with a single animal to determine the appropriate starting dose. Subsequent animals are dosed at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.
-
Data Analysis: The LD₅₀ value is estimated based on the mortality data at different dose levels.
Insecticidal Efficacy - Mosquito Coil Test
This protocol is a generalized method for evaluating the efficacy of mosquito coils.
-
Test Chamber: A glass chamber of a specified volume (e.g., 60 m³) is used. The chamber is maintained at a controlled temperature and humidity.
-
Test Insects: Adult female mosquitoes (e.g., Culex pipiens or Aedes aegypti), 3-5 days old and sugar-fed, are used. A specified number of mosquitoes (e.g., 50-100) are released into the chamber.
-
Test Procedure: A mosquito coil containing a known amount of this compound is placed in the center of the chamber and ignited. A control chamber with a non-impregnated coil is run in parallel.
-
Observations: The number of knocked-down and dead mosquitoes is recorded at regular intervals (e.g., every 10 minutes) over a specified period (e.g., 1-2 hours). Mortality is also assessed 24 hours post-exposure.
-
Data Analysis: The knockdown time for 50% and 95% of the population (KT₅₀ and KT₉₅) and the percentage mortality are calculated.
Insecticidal Efficacy - Housefly Spray Test
This protocol is a generalized method for evaluating the efficacy of insecticide sprays against houseflies.
-
Test Chamber: A Peet-Grady chamber or a similar large chamber is used.
-
Test Insects: Adult houseflies (Musca domestica), 3-6 days old, are used. A known number of flies (e.g., 100) are released into the chamber.
-
Test Procedure: A specified amount of this compound formulation is sprayed into the chamber using a calibrated sprayer.
-
Observations: The number of knocked-down flies is recorded at regular intervals. After a set exposure time (e.g., 10 minutes), the flies are transferred to a clean cage with food and water, and mortality is recorded after 24 hours.
-
Data Analysis: The percentage knockdown at specific time points and the 24-hour percentage mortality are calculated.
Below is a workflow diagram for a typical insecticidal efficacy study.
Conclusion
This compound is a potent pyrethroid insecticide with a demonstrated rapid knockdown effect and efficacy against key public health pests. Its mode of action, targeting the voltage-gated sodium channels of insects, is well-understood within the pyrethroid class. However, there is a notable lack of comprehensive, publicly available data regarding its full toxicological profile and detailed efficacy against a wider range of pest species. Further research and publication of data from regulatory studies would be highly beneficial to the scientific community for a more complete assessment of its potential applications and risks.
References
Chlorempenthrin as a Potential Click Chemistry Reagent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorempenthrin, a synthetic pyrethroid insecticide, is now being recognized for its potential as a reagent in click chemistry.[1][2] Its chemical structure possesses a terminal alkyne group, a key functional group for participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1] This powerful and versatile ligation chemistry allows for the efficient and specific covalent joining of molecules, opening up new avenues for the application of this compound in biomedical research and drug development. While the direct application of this compound in published research is not yet documented, this guide provides a comprehensive overview of its potential as a click chemistry reagent, including detailed hypothetical experimental protocols and the fundamental principles of the underlying chemistry.
Introduction to this compound and Click Chemistry
This compound is a member of the pyrethroid class of insecticides, which are synthetic analogs of the naturally occurring pyrethrins.[3] Traditionally, its mechanism of action involves the disruption of sodium channels in the nervous systems of insects. However, the presence of a terminal alkyne in its structure makes it a candidate for use in click chemistry.
Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and specific, and that proceed under mild, often aqueous, conditions.[4][5] The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne-containing molecule and an azide-containing molecule.[4][6][7]
Key Features of CuAAC:
-
High Efficiency: Reactions typically proceed to completion with high yields.
-
Specificity: The azide and alkyne groups are bio-orthogonal, meaning they do not react with other functional groups found in biological systems.[2]
-
Mild Conditions: Reactions can be carried out in aqueous buffers at room temperature.[6]
-
Stable Product: The resulting 1,2,3-triazole ring is chemically stable.
Potential Applications in Research and Drug Development
The ability to use this compound in CuAAC reactions opens up a range of possibilities for its application in research:
-
Bioconjugation: this compound can be "clicked" onto biomolecules such as proteins, peptides, or nucleic acids that have been modified to contain an azide group.[2][8] This could be used for labeling and tracking these biomolecules in vitro and in vivo.
-
Drug Delivery: As part of a larger molecule, this compound could be attached to drug delivery systems like nanoparticles or polymers to create targeted therapeutic agents.
-
Probe Development: this compound-based probes could be synthesized to study its interactions with biological targets or to screen for new binding partners.
Hypothetical Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
The following is a generalized protocol for the CuAAC reaction using this compound as the alkyne-containing reagent. Note: This is a hypothetical protocol and would require optimization for specific applications.
Materials and Reagents:
-
This compound
-
Azide-modified molecule of interest (e.g., an azide-labeled protein)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Organic co-solvent (e.g., DMSO, t-butanol) if needed for solubility
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Experimental Workflow
Caption: General workflow for a CuAAC reaction.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent like DMSO.
-
Prepare a stock solution of the azide-modified molecule in an appropriate buffer (e.g., PBS).
-
Prepare fresh stock solutions of copper(II) sulfate and sodium ascorbate in water.
-
Prepare a stock solution of the copper ligand (e.g., TBTA) in a 3:1 DMSO/t-butanol mixture.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified molecule and this compound in the desired molar ratio (typically a slight excess of the smaller molecule is used).
-
Add the copper ligand to the reaction mixture.
-
Initiate the reaction by adding the copper(II) sulfate followed by the sodium ascorbate. The sodium ascorbate will reduce Cu(II) to the active Cu(I) catalyst.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed on a rotator or shaker to ensure mixing.
-
-
Purification:
-
Purify the resulting this compound-biomolecule conjugate to remove unreacted starting materials and the copper catalyst. The method of purification will depend on the nature of the conjugate (e.g., size-exclusion chromatography for proteins, dialysis, or HPLC).
-
-
Analysis:
-
Confirm the successful conjugation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Quantitative Data Summary
As there is no published research detailing the use of this compound in click chemistry, no quantitative data can be provided at this time. The following table is a template for the types of data that would be important to collect when performing CuAAC reactions with this compound.
| Parameter | Description | Example Data (Hypothetical) |
| Reactant Concentrations | Molar concentrations of this compound and the azide-modified molecule. | 1 mM this compound, 0.1 mM Azide-Protein |
| Catalyst Loading | Concentration of the copper catalyst and ligand. | 50 µM CuSO₄, 250 µM TBTA |
| Reaction Time | The duration of the reaction. | 2 hours |
| Reaction Yield | The percentage of the limiting reactant that is converted to the product. | 85% |
| Product Purity | The purity of the final conjugate after purification, as assessed by HPLC. | >95% |
Signaling Pathway Visualization
The insecticide activity of pyrethroids like this compound is primarily due to their effect on voltage-gated sodium channels in neurons. The following diagram illustrates a simplified representation of this pathway.
Caption: Simplified signaling pathway of this compound's insecticidal action.
Conclusion
This compound's chemical structure, specifically its terminal alkyne group, positions it as a promising, yet underexplored, reagent for click chemistry. While its primary application remains in pest control, its potential for use in bioconjugation and other areas of chemical biology warrants further investigation. The protocols and concepts outlined in this guide provide a foundation for researchers interested in exploring the novel applications of this compound as a tool in their research endeavors. Future studies are needed to validate its efficacy and utility in practical click chemistry applications.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances about the Applications of Click Reaction in Chemical Proteomics [mdpi.com]
- 5. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Chlorempenthrin: A Toxicological Profile for Non-Target Organisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, quantitative toxicological data for Chlorempenthrin on a wide range of non-target organisms is limited. This guide provides a comprehensive overview of its expected toxicological profile based on its classification as a pyrethroid insecticide. Data for other pyrethroids, such as cypermethrin and deltamethrin, are used as illustrative examples to represent the potential effects of this class of compounds.
Executive Summary
This compound is a synthetic pyrethroid insecticide.[1] Like other pyrethroids, its insecticidal activity stems from its ability to disrupt the normal functioning of the nervous system in insects, leading to paralysis and death.[1] While effective against target pests, the broad-spectrum nature of pyrethroids raises concerns about their potential impact on non-target organisms, including beneficial insects, aquatic life, birds, and soil fauna. This technical guide synthesizes the available information on the toxicological profile of this compound and related pyrethroids on these non-target species, details standard experimental protocols for ecotoxicological assessment, and provides visual representations of key pathways and workflows.
Toxicological Profile of Pyrethroids on Non-Target Organisms
The primary mode of action for pyrethroid insecticides is the disruption of voltage-gated sodium channels in nerve cells.[2][3] This leads to prolonged channel opening, hyperexcitability of the nervous system, and eventual paralysis. While this mechanism is highly effective in insects, these sodium channels are also present in other animals, leading to potential off-target toxicity.
Aquatic Organisms
Pyrethroids, as a class, are known to be highly toxic to aquatic organisms, particularly fish and invertebrates.[4][5] Their lipophilic nature can lead to bioaccumulation in aquatic environments.
Table 1: Acute Toxicity of Representative Pyrethroids to Aquatic Organisms
| Organism | Chemical | Exposure Duration | Endpoint | Value | Reference |
| Daphnia magna (Water Flea) | Cypermethrin | 48h | EC50 | 0.3 µg/L | [6] |
| Daphnia magna (Water Flea) | Deltamethrin | 48h | EC50 | Not Specified | [7] |
| Hyalella curvispina (Amphipod) | Cypermethrin | 48h | LC50 | 0.066 µg/L | [8] |
| Selenastrum capricornutum (Green Algae) | Cypermethrin | 96h | EC50 | 12.37 mg/L | [6][9] |
| Chlorella sp. (Green Algae) | Alpha-cypermethrin | 96h | EC50 | 11.00 mg/L | [10] |
Note: Lower LC50/EC50 values indicate higher toxicity.
Avian Species
The toxicity of pyrethroids to birds can vary significantly depending on the specific compound and the bird species. Generally, pyrethroids are considered to be less acutely toxic to birds than to aquatic invertebrates and fish.
Table 2: Acute Oral Toxicity of a Representative Pyrethroid to Avian Species
| Organism | Chemical | Endpoint | Value | Reference |
| Not Specified | Deltamethrin | LD50 | Not Specified | [11] |
Terrestrial Invertebrates
2.3.1 Honey Bees (Apis mellifera)
Pyrethroids are highly toxic to bees and other beneficial insects.[12] Both contact and oral exposure can be lethal.
Table 3: Acute Toxicity of Representative Pyrethroids to Honey Bees
| Exposure Route | Chemical | Endpoint | Value | Reference |
| Contact | Deltamethrin | LD50 (48h) | 0.0015 µ g/bee | [13] |
| Contact | Cyfluthrin | LD50 (48h) | 0.001 µ g/bee | [13] |
| Contact | Cyhalothrin | LD50 (24h) | 10.45 µ g/bee | [11] |
| Oral | Cyfluthrin | LD50 (48h) | 0.05 µ g/bee | [13] |
2.3.2 Earthworms (Eisenia fetida)
The toxicity of pyrethroids to earthworms appears to be lower than to aquatic invertebrates and bees.
Table 4: Acute Toxicity of a Representative Pyrethroid to Earthworms
| Organism | Chemical | Exposure Duration | Endpoint | Value | Reference |
| Eisenia fetida | This compound | 7 and 14 days | LC50 | >1000 mg/kg dry soil | [14] |
| Pheretima group | Cyfluthrin | 24h | LC50 | 351 mg/kg | [15] |
| Pheretima group | Cyfluthrin | 48h | LC50 | 128 mg/kg | [15] |
| Pheretima group | Cyfluthrin | 7 days | LC50 | 110 mg/kg | [15] |
Soil Microorganisms
Insecticides can impact soil microbial communities, which are crucial for soil fertility.[16] Some studies suggest that at recommended field rates, the impact might not be significant, but excessive application can be depressive.[16] The application of certain insecticides like cypermethrin can have a negative impact on soil bacteria populations.[17]
Experimental Protocols
The following sections describe standardized methodologies for key ecotoxicological experiments, largely based on OECD (Organisation for Economic Co-operation and Development) guidelines.[18][19][20]
Aquatic Toxicity Testing
3.1.1 Algal Growth Inhibition Test (OECD 201)
-
Test Organism: Freshwater green algae, such as Selenastrum capricornutum or Chlorella sp.
-
Methodology: Algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium. The test is typically run for 72 or 96 hours under controlled conditions of light, temperature, and pH.
-
Endpoint: The primary endpoint is the inhibition of algal growth, measured by cell count, biomass, or fluorescence. The EC50 (the concentration causing a 50% reduction in growth) is calculated.
-
Data Analysis: A regression analysis is used to determine the concentration-response relationship and calculate the EC50 value.
3.1.2 Daphnia sp. Acute Immobilisation Test (OECD 202)
-
Test Organism: Daphnia magna (water flea), a key species in freshwater ecosystems.
-
Methodology: Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance for 48 hours. The test is conducted in a defined aqueous medium under controlled temperature and light conditions.
-
Endpoint: The endpoint is immobilization, defined as the inability to swim after gentle agitation. The EC50 (the concentration causing immobilization in 50% of the daphnids) is determined.
-
Data Analysis: Probit or logit analysis is used to calculate the EC50 value and its confidence limits.
Avian Toxicity Testing
3.2.1 Avian Acute Oral Toxicity Test (OECD 223)
-
Test Organisms: Typically conducted on a passerine species (like the canary) and either an upland game bird (like the Northern bobwhite) or a waterfowl (like the mallard duck).[21]
-
Methodology: Birds are fasted overnight and then administered a single oral dose of the test substance via gavage or capsule.[22] They are then observed for at least 14 days for signs of toxicity and mortality.[21]
-
Endpoint: The primary endpoint is mortality, from which the LD50 (the dose causing death in 50% of the test animals) is calculated.
-
Data Analysis: The LD50 is determined using appropriate statistical methods, such as probit analysis.
Terrestrial Invertebrate Toxicity Testing
3.3.1 Honey Bee Acute Contact and Oral Toxicity Tests (OECD 213 & 214)
-
Test Organism: Adult worker honey bees (Apis mellifera).
-
Methodology:
-
Contact Test: A precise volume of the test substance dissolved in a carrier solvent is applied topically to the dorsal thorax of each bee.
-
Oral Test: Bees are individually fed a known volume of a sucrose solution containing the test substance.
-
-
Endpoint: Mortality is recorded at 24, 48, and 72 hours. The LD50 (the dose causing 50% mortality) is calculated for each time point.
-
Data Analysis: The LD50 values are calculated using probit analysis.
3.3.2 Earthworm Acute Toxicity Test (OECD 207)
-
Test Organism: Eisenia fetida (the composting earthworm).
-
Methodology: Adult earthworms are exposed to the test substance mixed into a defined artificial soil.[14] The test duration is typically 14 days, with mortality assessments at day 7 and day 14.[14]
-
Endpoint: The primary endpoint is mortality, from which the LC50 (the concentration in soil causing 50% mortality) is determined.
-
Data Analysis: The LC50 is calculated based on the nominal concentrations of the test substance in the soil.
Signaling Pathways and Experimental Workflows
Generalized Signaling Pathway for Pyrethroid Neurotoxicity
Caption: Generalized signaling pathway of pyrethroid neurotoxicity.
Experimental Workflow for Acute Aquatic Toxicity Testing
References
- 1. This compound [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. srwp.opennrm.org [srwp.opennrm.org]
- 5. repository.lsu.edu [repository.lsu.edu]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Acute toxicity of organic pesticides to Daphnia magna is unchanged by co-exposure to polystyrene microplastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. zjar.journals.ekb.eg [zjar.journals.ekb.eg]
- 12. extension.oregonstate.edu [extension.oregonstate.edu]
- 13. orbi.uliege.be [orbi.uliege.be]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. The relative toxicities of insecticides to earthworms of the Pheretima group (Oligochaeta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interactions between insecticides and soil microbes | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 17. mdpi.com [mdpi.com]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 21. Evaluation of the avian acute oral and sub-acute dietary toxicity test for pesticide registration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
In-depth Technical Guide on the Environmental Fate and Degradation Pathways of Chlorempenthrin: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a significant scarcity of specific data on the environmental fate and degradation pathways of Chlorempenthrin. While this compound is identified as a synthetic pyrethroid insecticide, detailed studies outlining its hydrolysis, photolysis, and metabolism in soil and aquatic environments are not readily accessible. Consequently, the development of a detailed technical guide with quantitative data, specific experimental protocols, and defined degradation pathways for this compound is not feasible at this time.
This document, therefore, provides a generalized overview of the environmental fate and degradation pathways common to pyrethroid insecticides, drawing on research conducted on more extensively studied compounds within this class, such as permethrin and cypermethrin. This information can serve as a foundational guide for researchers and scientists, offering insights into the expected environmental behavior of this compound and methodologies for its investigation.
General Environmental Fate of Pyrethroid Insecticides
Pyrethroids are characterized by their strong sorption to soil and sediment, low water solubility, and susceptibility to degradation by abiotic and biotic processes. Their environmental persistence is influenced by factors such as sunlight, temperature, pH, and microbial activity.[1]
Abiotic Degradation
Hydrolysis: The ester linkage in pyrethroids is susceptible to hydrolysis, a chemical breakdown process in the presence of water.[2] This degradation pathway is significantly influenced by pH, with faster degradation typically observed under alkaline conditions.[2][3] For many pyrethroids, hydrolysis is a primary route of dissipation in aquatic environments.
Photolysis: Pyrethroids can be degraded by sunlight, a process known as photolysis. The rate of photolytic degradation is dependent on the intensity and wavelength of light.[4] This is a crucial degradation pathway for pyrethroid residues on plant surfaces and in the upper layers of soil and water.
Biotic Degradation
Soil Metabolism: In the soil environment, the primary route of pyrethroid degradation is through microbial metabolism. A diverse range of soil microorganisms, including bacteria and fungi, can utilize pyrethroids as a carbon source, breaking them down into less complex molecules.[5][6] The rate of microbial degradation is influenced by soil type, organic matter content, temperature, and moisture.[7]
Aquatic Metabolism: In aquatic systems, both microbial degradation in the water column and sediment play a significant role in the breakdown of pyrethroids. Due to their hydrophobic nature, pyrethroids tend to partition from the water column to the sediment, where microbial degradation can be a key factor in their long-term fate.[3]
General Degradation Pathways of Pyrethroid Insecticides
The degradation of pyrethroid insecticides typically proceeds through the cleavage of the central ester bond, leading to the formation of two primary metabolites: a cyclopropane carboxylic acid derivative and a phenoxybenzyl alcohol derivative.[8] These initial degradation products can undergo further transformation.
For instance, 3-phenoxybenzyl alcohol can be oxidized to 3-phenoxybenzoic acid.[9] These intermediate metabolites are generally more water-soluble and less toxic than the parent pyrethroid. Ultimately, through a series of microbial degradation steps, the aromatic rings can be cleaved, leading to mineralization to carbon dioxide.
Caption: Generalized degradation pathway of pyrethroid insecticides.
Quantitative Data on Pyrethroid Degradation
The following table summarizes typical half-life ranges for pyrethroid insecticides in various environmental compartments, based on data from related compounds. It is important to note that these are general values and the actual half-life of this compound could vary significantly.
| Environmental Compartment | Process | Typical Half-life Range | Key Factors Influencing Rate |
| Soil | Microbial Degradation | 10 - 120 days | Temperature, moisture, pH, organic matter content, microbial population[1][7] |
| Water (Aqueous Phase) | Hydrolysis | Hours to >100 days | pH, temperature[2][3] |
| Photolysis | Hours to days | Light intensity, water clarity[3] | |
| Sediment | Microbial Degradation | Can be >1 year | Anaerobic/aerobic conditions, organic matter content[1] |
| Plant Surfaces | Photolysis | 1 - 3 weeks | Plant species, light exposure[1] |
Experimental Protocols for Studying Pyrethroid Degradation
Detailed experimental protocols are essential for accurately assessing the environmental fate of pesticides. The following outlines general methodologies used for studying the degradation of pyrethroids.
Hydrolysis Study
A standard hydrolysis study involves dissolving the pyrethroid in buffered aqueous solutions at different pH values (e.g., 4, 7, and 9) and incubating them at a constant temperature in the dark.[3] Samples are collected at various time points and analyzed for the concentration of the parent compound and major degradation products. The rate of hydrolysis and the half-life are then calculated.
Caption: General workflow for a hydrolysis study.
Photolysis Study
Photolysis studies are conducted by exposing a solution of the pyrethroid to a light source that simulates sunlight.[4] The experiment is typically run in a temperature-controlled chamber. Samples are taken at different time intervals to measure the decrease in the parent compound's concentration. A dark control is run in parallel to account for any degradation not caused by light. The quantum yield, a measure of the efficiency of the photochemical reaction, can also be determined.[10]
Soil Metabolism Study
In a soil metabolism study, soil samples are treated with the pyrethroid and incubated under controlled laboratory conditions (e.g., specific temperature and moisture content).[7] Samples of the soil are extracted at various time points and analyzed to determine the concentration of the parent compound and its metabolites. The rate of degradation and the half-life in soil are then calculated. These studies can be conducted under both aerobic and anaerobic conditions to simulate different environmental scenarios.
Analytical Methods
The analysis of pyrethroids and their degradation products in environmental samples typically involves extraction followed by instrumental analysis. Common analytical techniques include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which allow for the separation, identification, and quantification of the target compounds.[11]
Conclusion
While specific data on the environmental fate and degradation of this compound is limited, the general behavior of pyrethroid insecticides provides a framework for understanding its likely persistence and transformation in the environment. It is anticipated that this compound will exhibit strong sorption to soil and sediment and undergo degradation through hydrolysis, photolysis, and microbial metabolism. The primary degradation pathway is expected to involve the cleavage of the ester linkage. Further research is necessary to determine the specific degradation rates, pathways, and products for this compound to conduct a thorough environmental risk assessment. The experimental protocols outlined here provide a basis for conducting such investigations.
References
- 1. Pesticide Half-life [npic.orst.edu]
- 2. Home, Yard & Garden Newsletter at the University of Illinois [hyg.ipm.illinois.edu]
- 3. piat.org.nz [piat.org.nz]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of soil temperature on the degradation of cis, trans - permethrin in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Chlorempenthrin using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorempenthrin is a synthetic pyrethroid insecticide used in agriculture and public health to control a variety of pests.[1][2] Regulatory bodies and quality control laboratories require sensitive and selective analytical methods for the determination of this compound residues in various matrices, including environmental and food samples. This document provides a detailed protocol for the detection and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for pesticide residue analysis.[3]
Experimental Protocols
Sample Preparation: Modified QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective approach for the extraction and cleanup of pesticide residues from a variety of sample matrices.[4][5]
Materials:
-
Homogenized sample (e.g., fruit, vegetable, soil)
-
Acetonitrile (ACN), pesticide residue grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Disodium citrate sesquihydrate
-
Trisodium citrate dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) (optional, for pigmented samples)
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes for dSPE cleanup
-
Centrifuge capable of 5000 x g
-
Vortex mixer
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).
-
Immediately cap the tube and vortex vigorously for 1 minute to ensure proper mixing and prevent the formation of salt agglomerates.
-
Centrifuge the tube at 5000 x g for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a 15 mL dSPE (dispersive solid-phase extraction) tube containing 1200 mg MgSO₄, 400 mg PSA, and 400 mg C18. For samples with high pigment content, 50 mg of GCB may be added.
-
Vortex the dSPE tube for 1 minute.
-
Centrifuge the dSPE tube at 5000 x g for 5 minutes.
-
The resulting supernatant is ready for GC-MS analysis. Transfer an aliquot to an autosampler vial.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound. Parameters may be optimized based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 7010B Triple Quadrupole MS or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| GC Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 70°C, hold for 2 min, ramp to 150°C at 25°C/min, then ramp to 280°C at 8°C/min, and hold for 10 min. |
| Transfer Line Temp. | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Note: For enhanced selectivity and sensitivity, especially in complex matrices, GC-MS/MS (Triple Quadrupole) in MRM mode is recommended.[6]
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the analytical method for this compound. These values are representative and should be verified through in-house validation studies.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.005 mg/kg |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Recovery (at 0.01, 0.1, and 1 mg/kg) | 85-110% |
| Precision (RSD%) | < 15% |
Table 2: GC-MS/MS MRM Transitions for this compound (Hypothetical)
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| 359 | 181 | 15 | Quantifier |
| 359 | 223 | 10 | Qualifier |
Note: The specific MRM transitions for this compound should be determined by infusing a standard solution into the mass spectrometer.
Diagrams
Caption: Experimental workflow for the determination of this compound by GC-MS.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cromlab-instruments.es [cromlab-instruments.es]
- 4. hpst.cz [hpst.cz]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. hpst.cz [hpst.cz]
Application Notes and Protocols for Chlorempenthrin Residue Analysis in Soil and Water Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorempenthrin is a synthetic pyrethroid insecticide used to control a variety of pests.[1] Its use in agriculture and public health necessitates the development of sensitive and reliable analytical methods to monitor its residues in environmental matrices such as soil and water. This document provides detailed protocols for the analysis of this compound residues using modern analytical techniques, including sample preparation and instrumental analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing effective extraction and analysis methods.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₀Cl₂O₂ | [2][3] |
| Molecular Weight | 315.23 g/mol | [2][3] |
| Appearance | Light yellow oily liquid | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., benzene, alcohol, ether) | [2] |
| Stability | Stable to light, heat, and acidic medium; Decomposes in alkaline medium | [2] |
Experimental Protocols
Sample Collection and Handling
Soil Samples:
-
Collect soil samples from the desired depth using a stainless-steel auger or core sampler.
-
Place the samples in clean, labeled glass jars with polytetrafluoroethylene (PTFE)-lined lids.
-
Transport the samples to the laboratory in a cooler with ice packs and store at -20°C until analysis.
Water Samples:
-
Collect water samples in clean, amber glass bottles to prevent photodegradation.
-
Fill the bottles to the top to minimize headspace.
-
Transport the samples to the laboratory in a cooler with ice packs and store at 4°C. Samples should be extracted within 48 hours of collection.
Sample Preparation
The QuEChERS method is a widely used and efficient technique for the extraction of pesticide residues from various matrices, including soil.[4][5][6]
Materials and Reagents:
-
Homogenized soil sample
-
Deionized water
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (optional, for highly pigmented samples)
-
50 mL centrifuge tubes
-
15 mL centrifuge tubes
Procedure:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 30 seconds to hydrate the sample.
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg PSA, 900 mg MgSO₄, and 150 mg C18 for dispersive solid-phase extraction (d-SPE) cleanup.
-
Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
The supernatant is ready for GC-MS/MS or LC-MS/MS analysis.
Solid-phase extraction is a common and effective technique for the extraction and pre-concentration of pesticides from water samples.[7][8]
Materials and Reagents:
-
Water sample
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
Methanol
-
Dichloromethane
-
Ethyl acetate
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.
-
After the entire sample has passed, dry the cartridge under vacuum for 20 minutes.
-
Elute the retained this compound from the cartridge with 10 mL of a mixture of dichloromethane and ethyl acetate (1:1, v/v).
-
Concentrate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., acetonitrile for LC-MS/MS or ethyl acetate for GC-MS/MS).
Instrumental Analysis
GC-MS/MS is a highly sensitive and selective technique for the analysis of pyrethroid insecticides like this compound.[8][9][10]
Typical GC-MS/MS Parameters:
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL (splitless) |
| Inlet Temperature | 280°C |
| Oven Program | 80°C (hold 1 min), ramp to 180°C at 20°C/min, then to 300°C at 5°C/min (hold 5 min) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Proposed MRM Transitions for this compound (based on common pyrethroid fragmentation):
| Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy (eV) | Product Ion 2 (m/z) | Collision Energy (eV) |
| 314.1 | 165.1 | 15 | 127.1 | 25 |
Note: These are proposed transitions and should be optimized in the laboratory using a this compound analytical standard.
LC-MS/MS is another powerful technique for the analysis of pyrethroids, particularly for those that may be thermally labile.[11][12][13][14][15]
Typical LC-MS/MS Parameters:
| Parameter | Setting |
| Liquid Chromatograph | |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Proposed MRM Transitions for this compound (based on common pyrethroid fragmentation):
| Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy (eV) | Product Ion 2 (m/z) | Collision Energy (eV) |
| 315.1 [M+H]⁺ | 165.1 | 15 | 127.1 | 25 |
| 332.1 [M+NH₄]⁺ | 165.1 | 15 | 127.1 | 25 |
Note: These are proposed transitions and should be optimized in the laboratory using a this compound analytical standard.
Data Presentation: Quantitative Method Validation Parameters
The following table summarizes typical performance data expected from the described analytical methods. These values should be established and verified during in-house method validation.
| Parameter | Soil | Water |
| Limit of Detection (LOD) | 0.5 - 2.0 µg/kg | 0.01 - 0.05 µg/L |
| Limit of Quantification (LOQ) | 1.5 - 5.0 µg/kg | 0.03 - 0.15 µg/L |
| Linearity (r²) | > 0.99 | > 0.99 |
| Recovery (%) | 80 - 110% | 85 - 115% |
| Precision (RSD%) | < 15% | < 10% |
These are representative values based on the analysis of other pyrethroid insecticides and should be determined specifically for this compound.[3][4][7][15][16]
Visualization of Experimental Workflows
Caption: Workflow for this compound Residue Analysis in Soil.
Caption: Workflow for this compound Residue Analysis in Water.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the sensitive and reliable analysis of this compound residues in soil and water samples. The use of QuEChERS for soil and SPE for water, followed by either GC-MS/MS or LC-MS/MS analysis, offers robust and high-throughput methodologies suitable for routine monitoring and research applications. It is imperative that proper quality control measures and method validation are performed in the laboratory to ensure the accuracy and reliability of the generated data.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of different mass spectrometric detection techniques in the gas chromatographic analysis of pyrethroid insecticide residues in soil after microwave-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. gcms.cz [gcms.cz]
- 9. Thermo Scientific AppsLab Library of Analytical Applications : Search [appslab.thermofisher.com]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Liquid chromatographic methods for determination of trazodone and related compounds in drug raw materials | Semantic Scholar [semanticscholar.org]
- 15. epa.gov [epa.gov]
- 16. Comparison of different fast gas chromatography - mass spectrometry techniques (Cold EI, MS/MS, and HRMS) for the analysis of pyrethroid insecticide residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pyrethroid Insecticides in Mosquito Vector Control: A General Protocol
Disclaimer: This document provides a generalized overview and standardized protocols for the application of pyrethroid insecticides in mosquito vector control studies. Due to a lack of specific published data for Chlorempenthrin, the information, quantitative data, and protocols presented here are based on commonly studied pyrethroids such as deltamethrin and permethrin and should be considered representative. Researchers should validate these protocols for this compound or any other specific pyrethroid.
Application Notes
Pyrethroids are a class of synthetic insecticides modeled after the natural insecticidal compounds found in chrysanthemum flowers. They are widely used in public health for the control of mosquito vectors of diseases such as malaria, dengue, Zika, and chikungunya. Their primary mode of action is through the disruption of the insect's nervous system.
Mechanism of Action: Pyrethroids target the voltage-gated sodium channels in the nerve cell membranes of mosquitoes.[1][2][3] They bind to the channel protein, preventing its closure after activation. This leads to a prolonged influx of sodium ions, causing repetitive nerve firing, paralysis (knockdown), and eventual death of the mosquito.[1]
Applications in Vector Control:
-
Indoor Residual Spraying (IRS): Application of long-lasting insecticide formulations to the interior surfaces of dwellings. Mosquitoes resting on these treated surfaces pick up a lethal dose of the insecticide.[4][5]
-
Insecticide-Treated Nets (ITNs) and Long-Lasting Insecticidal Nets (LLINs): Bed nets impregnated with insecticides provide a physical barrier and a chemical killing/repelling effect against night-biting mosquitoes.[4]
-
Space Spraying: Dispersal of insecticide droplets into the air as a fog or mist to kill flying mosquitoes, often used during outbreaks.
-
Larviciding: Application of insecticides to water bodies to kill mosquito larvae and pupae. While pyrethroids can be used, other classes of insecticides are also common for this purpose.[6]
Resistance Management: The extensive use of pyrethroids has led to the development of insecticide resistance in many mosquito populations.[7][8] Resistance mechanisms primarily involve target-site mutations (in the voltage-gated sodium channel gene, known as kdr mutations) and metabolic resistance (increased detoxification of the insecticide by enzymes).[7] Therefore, routine monitoring of insecticide susceptibility in target vector populations is crucial for effective vector control.
Quantitative Data on Pyrethroid Efficacy (Representative)
The following tables summarize typical efficacy data for pyrethroid insecticides against major mosquito vectors. These values can vary significantly depending on the specific pyrethroid, formulation, mosquito species and strain (susceptible vs. resistant), and environmental conditions.
Table 1: Knockdown and Mortality Rates of Aedes aegypti in Response to Pyrethroid Exposure (CDC Bottle Bioassay - Representative Data)
| Pyrethroid (Concentration) | Time to 100% Knockdown (minutes) | 24-hour Mortality (%) | Reference Strain |
| Permethrin (15 µ g/bottle ) | 30 | >98% | Susceptible |
| Permethrin (150 µ g/bottle ) | >60 | <30% | Resistant[9] |
| Deltamethrin (10 µ g/bottle ) | 30 | >98% | Susceptible |
| Deltamethrin (100 µ g/bottle ) | >60 | <50% | Resistant[9] |
Table 2: Residual Efficacy of Indoor Residual Spraying with a Pyrethroid on Different Surfaces against Anopheles gambiae (WHO Cone Bioassay - Representative Data)
| Surface Type | Time Post-Spraying (Months) | 24-hour Mortality (%) |
| Cement | 1 | >95% |
| Cement | 3 | >80%[10] |
| Cement | 6 | <50% |
| Mud | 1 | >90% |
| Mud | 3 | >70%[10] |
| Mud | 6 | <40% |
| Wood | 1 | >80% |
| Wood | 3 | <60% |
| Wood | 6 | <30% |
Experimental Protocols
Protocol 1: WHO Tube Test for Insecticide Susceptibility
This protocol is a standard method to determine the susceptibility or resistance of adult mosquitoes to a specific insecticide.[11][12][13]
Materials:
-
WHO tube test kit (including exposure tubes, holding tubes, and slides)
-
Insecticide-impregnated papers (at the diagnostic concentration) and control papers
-
Aspirator
-
Adult mosquitoes (non-blood-fed females, 3-5 days old)
-
10% sugar solution
-
Timer
-
Temperature and humidity logger
Procedure:
-
Preparation: Label four exposure tubes with the insecticide name and concentration, and two control tubes. Insert the corresponding impregnated papers into the exposure tubes and control papers into the control tubes.
-
Mosquito Exposure: Using an aspirator, introduce 20-25 mosquitoes into each of the six tubes.
-
Exposure Period: Place the tubes in a vertical position for 1 hour in a location with controlled temperature (27±2°C) and humidity (75±10%).
-
Knockdown Recording: At 10, 15, 30, 45, and 60 minutes, record the number of knocked-down mosquitoes in each tube.
-
Transfer: After 1 hour, transfer the mosquitoes from the exposure and control tubes to clean holding tubes. Provide access to a 10% sugar solution.
-
Holding Period: Hold the mosquitoes for 24 hours under the same controlled temperature and humidity conditions.
-
Mortality Reading: After 24 hours, count and record the number of dead and alive mosquitoes in each tube. Mosquitoes unable to stand or fly are considered dead.
-
Data Interpretation:
-
If mortality in the control is <5%, the test is valid.
-
If control mortality is between 5% and 20%, correct the observed mortality using Abbott's formula: Corrected Mortality (%) = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] * 100
-
If control mortality is >20%, the test is invalid and must be repeated.
-
Interpret the results based on WHO criteria:
-
98-100% mortality: Susceptible
-
90-97% mortality: Possible resistance, requires confirmation
-
<90% mortality: Confirmed resistance
-
-
Caption: Workflow for WHO insecticide susceptibility tube test.
Protocol 2: CDC Bottle Bioassay for Insecticide Resistance Monitoring
This method is an alternative to the WHO tube test and is particularly useful for insecticides that are unstable on filter paper.[14][15]
Materials:
-
250 ml glass bottles (Wheaton)
-
Technical grade insecticide
-
Acetone
-
Micropipettes
-
Aspirator
-
Adult mosquitoes (non-blood-fed females, 3-5 days old)
-
Timer
Procedure:
-
Bottle Coating: Prepare a stock solution of the insecticide in acetone. Coat the inside of the bottles with a specific dose of the insecticide solution (and with acetone only for control bottles). Roll the bottles until the acetone has completely evaporated, leaving a thin film of insecticide.
-
Mosquito Introduction: Introduce 20-25 mosquitoes into each coated bottle and the control bottles.
-
Observation: Record the number of dead or moribund mosquitoes at 15-minute intervals for up to 2 hours or until all mosquitoes are dead in the diagnostic dose bottle.
-
Data Analysis: Determine the time at which 100% of the susceptible mosquito population is dead (diagnostic time). If a significant portion of the test population survives beyond the diagnostic time, resistance is suspected.
Caption: Workflow for CDC bottle bioassay for insecticide resistance.
Signaling Pathway Diagram
The primary target of pyrethroid insecticides is the voltage-gated sodium channel in the neuron. The following diagram illustrates the mechanism of action.
Caption: Mechanism of action of pyrethroid insecticides on neuronal voltage-gated sodium channels.
References
- 1. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voltage-gated sodium channels as targets for pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Control of pyrethroid and DDT-resistant Anopheles gambiae by application of indoor residual spraying or mosquito nets treated with a long-lasting organophosphate insecticide, chlorpyrifos-methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Guidelines for laboratory and field testing of mosquito larvicides [who.int]
- 7. Is Anopheles gambiae (sensu stricto), the principal malaria vector in Africa prone to resistance development against new insecticides? Outcomes from laboratory exposure of An. gambiae (s.s.) to sub-lethal concentrations of chlorfenapyr and clothianidin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent trends in global insecticide use for disease vector control and potential implications for resistance management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insecticide resistance compromises the control of Aedes aegypti in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pacmossi.org [pacmossi.org]
- 12. Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests [who.int]
- 13. pacmossi.org [pacmossi.org]
- 14. cdc.gov [cdc.gov]
- 15. A new WHO bottle bioassay method to assess the susceptibility of mosquito vectors to public health insecticides: results from a WHO-coordinated multi-centre study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chlorempenthrin in Laboratory Bioassays for Insecticide Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorempenthrin is a synthetic pyrethroid insecticide designed for the control of various insect pests.[1][2] Like other pyrethroids, its mode of action involves the disruption of insect nerve function, leading to paralysis and death.[2] The widespread use of pyrethroids has led to the development of insecticide resistance in many insect populations, necessitating robust laboratory bioassays to monitor susceptibility and understand resistance mechanisms.[3] These application notes provide detailed protocols for using this compound in laboratory settings to assess insecticide resistance.
Insecticide resistance is the decreased susceptibility of a pest population to a pesticide that was previously effective.[3] Common mechanisms of pyrethroid resistance include target-site insensitivity, primarily due to mutations in the voltage-gated sodium channel (the target of pyrethroids), and metabolic resistance, where insects exhibit enhanced detoxification of the insecticide by enzymes such as cytochrome P450s, esterases, and glutathione S-transferases.[4][5][6][7]
These protocols are designed to be adaptable for various insect species and research questions. Adherence to standardized methodologies is crucial for generating reliable and comparable data.
Data Presentation
Illustrative Quantitative Data for this compound Bioassays
The following tables present example data to illustrate how to report findings from this compound bioassays. Note: The values presented here are for illustrative purposes only and are not derived from published studies on this compound, as specific efficacy data is not widely available.
Table 1: Topical Application Bioassay - Lethal Dose (LD50) of this compound
| Insect Species | Strain | LD50 (ng/insect) | 95% Confidence Interval | Resistance Ratio (RR) |
| Aedes aegypti | Susceptible (Lab-S) | 0.5 | 0.4 - 0.6 | - |
| Resistant (Field-R1) | 12.5 | 10.2 - 15.3 | 25.0 | |
| Musca domestica | Susceptible (Lab-S) | 2.1 | 1.8 - 2.5 | - |
| Resistant (Field-R2) | 45.2 | 39.8 - 51.1 | 21.5 |
Table 2: Larval Immersion Bioassay - Lethal Concentration (LC50) of this compound
| Insect Species | Strain | LC50 (µg/L) | 95% Confidence Interval | Resistance Ratio (RR) |
| Culex quinquefasciatus | Susceptible (Lab-S) | 0.1 | 0.08 - 0.12 | - |
| Resistant (Field-R3) | 5.4 | 4.7 - 6.2 | 54.0 | |
| Plutella xylostella | Susceptible (Lab-S) | 1.5 | 1.2 - 1.9 | - |
| Resistant (Field-R4) | 98.6 | 85.1 - 114.2 | 65.7 |
Table 3: CDC Bottle Bioassay - Time to 50% Mortality (LT50) with a Diagnostic Dose of this compound (e.g., 10 µ g/bottle )
| Insect Species | Strain | LT50 (minutes) | 95% Confidence Interval | Resistance Ratio (RR) |
| Anopheles gambiae | Susceptible (Lab-S) | 15 | 13 - 17 | - |
| Resistant (Field-R5) | 110 | 98 - 125 | 7.3 |
Table 4: Synergism Bioassay with Piperonyl Butoxide (PBO) - Topical Application
| Insect Species | Strain | Treatment | LD50 (ng/insect) | Synergism Ratio (SR) |
| Aedes aegypti | Resistant (Field-R1) | This compound alone | 12.5 | - |
| This compound + PBO | 1.8 | 6.9 |
Experimental Protocols
Topical Application Bioassay
This method directly applies a precise dose of insecticide to the surface of an individual insect, allowing for the determination of the lethal dose (LD50).[5][8][9][10]
Materials:
-
Technical grade this compound
-
Acetone (analytical grade)
-
Micropipette or micro-applicator
-
Glass vials or petri dishes
-
CO2 or chilling plate for insect anesthetization
-
Vortex mixer
-
Analytical balance
-
Test insects (e.g., adult mosquitoes, house flies)
-
Holding cages with access to food and water
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of technical grade this compound and dissolve it in acetone to prepare a high-concentration stock solution (e.g., 1 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Serial Dilutions:
-
Perform serial dilutions of the stock solution with acetone to obtain a range of at least five concentrations that will result in mortality between 10% and 90%.
-
A control solution of acetone only must be included.
-
-
Insect Treatment:
-
Anesthetize a batch of 20-25 adult insects using CO2 or by placing them on a pre-chilled plate.
-
Using a micro-applicator, apply a small, consistent volume (e.g., 0.1-0.5 µL) of each this compound dilution or the acetone control to the dorsal thorax of each insect.
-
Handle insects carefully to avoid injury.
-
-
Observation:
-
Place the treated insects in clean holding containers with access to a sugar solution.
-
Maintain at a constant temperature and humidity (e.g., 25 ± 2°C and 60-80% RH).
-
Record mortality at 24 hours post-treatment. Insects unable to move or stand when gently prodded are considered dead.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if it is between 5% and 20%. If control mortality exceeds 20%, the assay should be repeated.
-
Analyze the dose-response data using probit analysis to determine the LD50 and its 95% confidence intervals.
-
Calculate the resistance ratio (RR) by dividing the LD50 of the resistant strain by the LD50 of the susceptible strain.
-
Larval Immersion Bioassay
This method is suitable for aquatic life stages of insects, such as mosquito larvae, and determines the lethal concentration (LC50).[1][11][12][13]
Materials:
-
Technical grade this compound
-
Ethanol or acetone (analytical grade)
-
Distilled or deionized water
-
Glass beakers or disposable cups
-
Pipettes
-
Test larvae (e.g., late 3rd or early 4th instar mosquito larvae)
-
Small fishnet or sieve
-
Larval rearing trays
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent like ethanol or acetone (e.g., 1 mg/mL).
-
-
Preparation of Test Solutions:
-
In glass beakers or cups, add a specific volume of the stock solution to a known volume of water to achieve the desired test concentrations. A small amount of emulsifier may be needed to ensure proper mixing.
-
Prepare at least five serial dilutions that will result in larval mortality between 10% and 90%.
-
A control group with water and the solvent (and emulsifier, if used) must be included.
-
-
Larval Exposure:
-
Collect healthy, similarly-aged larvae from rearing trays.
-
Place 20-25 larvae into each beaker/cup containing the test solutions or the control.
-
Each concentration and the control should be replicated at least three times.
-
-
Observation:
-
Maintain the larvae at a constant temperature (e.g., 25 ± 2°C).
-
Record mortality at 24 hours post-exposure. Larvae that do not move when touched with a probe are considered dead.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Use probit analysis on the concentration-mortality data to calculate the LC50 and its 95% confidence intervals.
-
Determine the resistance ratio (RR) by comparing the LC50 of the resistant and susceptible populations.
-
CDC Bottle Bioassay
This assay is a widely used tool for detecting insecticide resistance in adult mosquitoes and other flying insects. It measures the time it takes for a diagnostic concentration of an insecticide to cause mortality.[4][6][7][14][15][16]
Materials:
-
Technical grade this compound
-
Acetone (analytical grade)
-
250 mL glass bottles with caps
-
Pipettes
-
Bottle roller or manual rotation setup
-
Aspirator for transferring insects
-
Timer
-
Adult test insects (e.g., mosquitoes)
Procedure:
-
Bottle Coating:
-
Prepare a stock solution of this compound in acetone. The concentration should be such that 1 mL of the solution contains the desired diagnostic dose (e.g., 10 µg/mL).
-
Add 1 mL of the insecticide solution to each bottle. A control bottle should be coated with 1 mL of acetone only.
-
Cap the bottles and rotate them to ensure an even coating of the inside surface.
-
Uncap the bottles and let them air dry in a fume hood until all the acetone has evaporated.
-
-
Insect Exposure:
-
Introduce 20-25 adult insects into each coated bottle, including the control, using an aspirator.
-
Start the timer immediately.
-
-
Observation:
-
Record the number of dead or incapacitated insects at regular intervals (e.g., every 10-15 minutes) for up to 2 hours or until all insects in the control bottle are dead.
-
-
Data Analysis:
-
If a pre-determined diagnostic time is used, resistance is indicated if mortality is below a certain threshold (e.g., 90%).
-
Alternatively, time-mortality data can be analyzed using probit analysis to determine the time to 50% mortality (LT50).
-
Resistance ratios can be calculated by dividing the LT50 of the resistant strain by that of the susceptible strain.
-
Synergism Bioassay with Piperonyl Butoxide (PBO)
This bioassay helps to determine if metabolic resistance, particularly involving cytochrome P450 monooxygenases, is a mechanism of resistance to this compound. PBO is a synergist that inhibits these enzymes.[17][18][19][20]
Procedure:
This protocol is an adaptation of the topical application or CDC bottle bioassay.
-
Pre-exposure to Synergist:
-
For topical application, apply a sub-lethal dose of PBO to the insects approximately 1 hour before applying this compound.
-
For the bottle bioassay, insects are first exposed to a PBO-coated bottle for a set time (e.g., 1 hour) before being transferred to a this compound-coated bottle.
-
-
Insecticide Bioassay:
-
Following pre-exposure to PBO, perform the chosen bioassay (topical application or bottle bioassay) with this compound as described in the protocols above.
-
A control group exposed to PBO alone should be included to ensure it is not causing mortality.
-
-
Data Analysis:
-
Calculate the LD50 or LC50 for this compound with and without PBO pre-exposure.
-
The Synergism Ratio (SR) is calculated by dividing the LD50/LC50 of this compound alone by the LD50/LC50 of this compound with PBO.
-
An SR significantly greater than 1 suggests that metabolic resistance mediated by P450 enzymes is a factor in the observed resistance to this compound.
-
Visualization of Workflows and Pathways
References
- 1. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
- 2. Insecticide resistance selection and reversal in two strains of Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.rdagriculture.in [journals.rdagriculture.in]
- 4. cdc.gov [cdc.gov]
- 5. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mesamalaria.org [mesamalaria.org]
- 7. CDC Bottle Bioassay | Parasites | CDC [cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. asu.elsevierpure.com [asu.elsevierpure.com]
- 11. innovationtoimpact.org [innovationtoimpact.org]
- 12. An in vitro larval immersion microassay for identifying and characterizing candidate acaricides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Syringe immersion test as in vitro bioassay against Rhipicephalus microplus: Macrocyclic lactones dose-response relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 14. innovationtoimpact.org [innovationtoimpact.org]
- 15. Resistance Affects the Field Performance of Insecticides Used for Control of Choristoneura rosaceana in Michigan Apples and Cherries [mdpi.com]
- 16. restoredcdc.org [restoredcdc.org]
- 17. Synergist efficacy of piperonyl butoxide with deltamethrin as pyrethroid insecticide on Culex tritaeniorhynchus (Diptera: Culicidae) and other mosquitoe species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. complianceservices.com [complianceservices.com]
- 19. Reduced synergistic efficacy of piperonyl butoxide in combination with alpha-cypermethrin in vitro in an insecticide-resistant strain of the sheep blowfly, Lucilia cuprina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. publichealthtoxicology.com [publichealthtoxicology.com]
QuEChERS Method for Chlorempenthrin Extraction in Agricultural Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocol for the application of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of the insecticide chlorempenthrin from agricultural samples, particularly vegetables and soil. The information is compiled to assist researchers and scientists in developing and validating analytical methods for residue analysis.
Introduction
This compound is a pyrethroid insecticide used to control a variety of pests on agricultural crops. Monitoring its residues in food and environmental matrices is crucial for ensuring food safety and assessing environmental impact. The QuEChERS method has emerged as a popular and effective sample preparation technique for the multi-residue analysis of pesticides, offering advantages in terms of speed, cost, and ease of use.[1][2][3] This application note details a standardized QuEChERS protocol for this compound and presents relevant performance data.
Physicochemical Properties of this compound
Understanding the chemical and physical properties of this compound is essential for optimizing extraction and analytical conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₀Cl₂O₂ | [4] |
| Molecular Weight | 315.2 g/mol | [4] |
| XLogP3 | 5.3 | [4] |
| IUPAC Name | [(E)-4-methylhept-4-en-1-yn-3-yl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | [4] |
| CAS Number | 54407-47-5 | [4] |
Experimental Protocols
The following protocols are based on established QuEChERS methods and findings from studies on pesticide residue analysis in agricultural matrices. The primary methods referenced are the AOAC Official Method 2007.01 and the European EN 15662 Standard.[1]
Sample Preparation and Homogenization
-
For vegetable samples (e.g., cabbage, pakchoi), chop the entire sample into small pieces.
-
Homogenize the chopped sample using a high-speed blender to obtain a uniform paste.
-
For soil samples, air-dry and sieve to remove large debris. If the soil is dry, it may need to be hydrated before extraction.[5][6]
QuEChERS Extraction and Partitioning
This step aims to extract this compound from the sample matrix into an organic solvent, typically acetonitrile.
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (ACN) to the tube. For methods specifying 1% acetic acid in acetonitrile, this should be prepared beforehand.[2]
-
Add the appropriate QuEChERS extraction salts. Common formulations include:
-
AOAC 2007.01: 6 g anhydrous magnesium sulfate (MgSO₄), 1.5 g sodium acetate (NaOAc).
-
EN 15662: 4 g anhydrous MgSO₄, 1 g sodium chloride (NaCl), 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate.[1]
-
-
Immediately cap and shake the tube vigorously for 1 minute. This ensures proper mixing and prevents the agglomeration of salts.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes to achieve phase separation.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
The supernatant from the extraction step is subjected to a cleanup process to remove interfering matrix components like fats, pigments, and sugars.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE centrifuge tube.
-
The d-SPE tube contains a mixture of sorbents. A common composition for general agricultural samples is:
-
150 mg anhydrous MgSO₄ (to remove residual water)
-
50 mg Primary Secondary Amine (PSA) (to remove sugars, fatty acids, and organic acids)
-
For samples with high chlorophyll content (e.g., leafy greens), 50 mg of Graphitized Carbon Black (GCB) may be included. For samples with high lipid content, 50 mg of C18 sorbent can be added.[5]
-
-
Vortex the d-SPE tube for 30 seconds to 1 minute to ensure thorough mixing of the extract with the sorbents.
-
Centrifuge the tube at a high rcf (e.g., ≥5000) for 2 minutes.
-
The resulting supernatant is the final extract.
Final Extract Preparation for Analysis
The cleaned extract can be directly analyzed or may require a final preparation step depending on the analytical instrument.
-
For LC-MS/MS analysis: The extract may be diluted with the mobile phase before injection.[1]
-
For GC-MS analysis: The extract can often be analyzed directly or after a solvent exchange step.[1]
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of pesticides, including compounds with similar properties to this compound, using the QuEChERS method followed by chromatographic analysis. Specific data for this compound should be established through method validation in the user's laboratory.
| Parameter | Vegetable Matrix | Soil Matrix | Reference |
| Recovery (%) | 70-120 | 70-119 | [1][6] |
| Relative Standard Deviation (RSD) (%) | < 20 | < 20 | [1][6] |
| Limit of Detection (LOD) (mg/kg) | 0.005 - 0.01 | 0.005 | [2][7] |
| Limit of Quantification (LOQ) (mg/kg) | 0.015 - 0.05 | ~0.015 | [2][8] |
Note: These are general ranges observed for various pesticides in the cited literature and should be used as a guideline. Method performance for this compound must be validated for each specific matrix.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the QuEChERS method for this compound extraction.
Conclusion
The QuEChERS method provides a rapid, efficient, and cost-effective approach for the extraction of this compound from a variety of agricultural samples. The flexibility of the method allows for modifications to the salt composition and d-SPE sorbents to optimize recovery and cleanup for different matrices. For accurate and reliable results, it is imperative that the method is validated in-house for each specific sample type, establishing performance characteristics such as recovery, precision, and limits of detection and quantification. Subsequent analysis by sensitive techniques like LC-MS/MS or GC-MS is essential for the accurate determination of this compound residues.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. sphinxsai.com [sphinxsai.com]
- 3. epa.gov [epa.gov]
- 4. This compound | C16H20Cl2O2 | CID 12000170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. iris.unito.it [iris.unito.it]
- 6. Assessment of organochlorine pesticide residues in soils and drinking water sources from cocoa farms in Ghana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agriscigroup.us [agriscigroup.us]
- 8. thepharmajournal.com [thepharmajournal.com]
Application Note: Solid-Phase Extraction (SPE) Cleanup for Chlorempenthrin Analysis in Environmental Samples
Abstract
This application note provides a detailed protocol for the cleanup of environmental samples for the analysis of Chlorempenthrin, a synthetic pyrethroid insecticide. The described solid-phase extraction (SPE) method is designed for researchers, scientists, and professionals in drug development and environmental monitoring. The protocol offers a robust and efficient procedure for extracting and purifying this compound from complex matrices such as water, soil, and agricultural products prior to chromatographic analysis. This document includes a step-by-step experimental protocol, a summary of expected quantitative performance, and a visual workflow diagram to ensure clarity and reproducibility.
Introduction
This compound is a pyrethroid insecticide used to control a variety of pests in agricultural and residential settings.[1] Due to its potential toxicity and persistence in the environment, accurate and sensitive analytical methods are required to monitor its residue levels in various environmental compartments. Sample preparation is a critical step in the analytical workflow, as complex matrices can interfere with the detection and quantification of the target analyte. Solid-phase extraction (SPE) is a widely used sample cleanup technique that offers high recovery and concentration of analytes from complex samples.[2] This application note details a reliable SPE cleanup method for this compound analysis.
Experimental Protocols
This section outlines the detailed methodology for the SPE cleanup of this compound from water and soil samples. The protocol is based on established methods for pyrethroid analysis and can be adapted for other similar matrices.
Materials and Reagents
-
SPE Cartridges: C18 or Florisil (Magnesium Silicate), 500 mg, 6 mL
-
Solvents (HPLC or pesticide residue grade):
-
Methanol
-
Dichloromethane
-
n-Hexane
-
Acetone
-
Ethyl Acetate
-
-
Reagent Water: Deionized or distilled water
-
Anhydrous Sodium Sulfate
-
Sample Collection Containers: Glass bottles with PTFE-lined caps
-
Glassware: Volumetric flasks, graduated cylinders, beakers, Pasteur pipettes
-
SPE Vacuum Manifold
-
Nitrogen Evaporation System
-
Vortex Mixer
-
Centrifuge
Sample Preparation
Water Samples:
-
Collect 1 L water samples in amber glass bottles.
-
If suspended solids are present, filter the sample through a glass fiber filter.
-
Acidify the sample to a pH of approximately 2 with a suitable acid (e.g., hydrochloric acid) to improve the stability of the analyte.
Soil/Sediment Samples:
-
Homogenize the soil or sediment sample.
-
Weigh 10 g of the homogenized sample into a centrifuge tube.
-
Add 20 mL of a suitable extraction solvent (e.g., a mixture of acetone and n-hexane).
-
Vortex the sample for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant for the SPE cleanup.
Solid-Phase Extraction (SPE) Protocol
This protocol describes the use of C18 SPE cartridges. For Florisil cartridges, the solvent schemes may need to be adjusted.
-
Cartridge Conditioning:
-
Place the C18 SPE cartridges on a vacuum manifold.
-
Wash the cartridges with 10 mL of ethyl acetate, followed by 10 mL of methanol, and finally 10 mL of reagent water. Do not allow the cartridge to dry out between conditioning steps.
-
-
Sample Loading:
-
Load the prepared sample extract (water or soil supernatant) onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
-
Elution:
-
Place a collection tube inside the manifold.
-
Elute the retained this compound from the cartridge with 10 mL of a suitable organic solvent. A mixture of acetone and n-hexane (e.g., 1:9 v/v) or ethyl acetate is commonly used for pyrethroids.
-
The elution should be performed at a slow flow rate (1-2 mL/min) to ensure efficient recovery.
-
-
Post-Elution Treatment:
-
Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen at a temperature of approximately 30-35°C.
-
The concentrated extract is now ready for analysis by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Data Presentation
The following table summarizes the expected quantitative performance of the SPE cleanup method for this compound analysis based on data for similar pyrethroid compounds. Actual performance may vary depending on the specific matrix, instrumentation, and laboratory conditions. It is recommended to perform a method validation study to determine the precise performance characteristics in your laboratory.
| Parameter | Water Matrix | Soil/Sediment Matrix | Vegetable Matrix |
| Typical Recovery (%) | 85 - 110% | 80 - 105% | 70 - 100% |
| Limit of Detection (LOD) | 0.01 µg/L | 0.1 µg/kg | 1 µg/kg |
| Limit of Quantification (LOQ) | 0.05 µg/L | 0.5 µg/kg | 5 µg/kg |
| Relative Standard Deviation (RSD) | < 15% | < 20% | < 20% |
Note: This data is compiled from general findings for pyrethroid analysis and should be used as a guideline. Specific validation for this compound is recommended.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the solid-phase extraction cleanup for this compound analysis.
Caption: SPE Cleanup Workflow for this compound Analysis.
Conclusion
The solid-phase extraction method detailed in this application note provides an effective and reliable cleanup procedure for the determination of this compound residues in various environmental samples. By following this protocol, researchers can achieve high recovery and low limits of detection, ensuring accurate and precise quantification of this important pyrethroid insecticide. The provided workflow and performance data serve as a valuable resource for method development and routine analysis.
References
Application Notes and Protocols for Chlorempenthrin Stability Testing in Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorempenthrin is a synthetic pyrethroid insecticide noted for its efficacy against a range of pests.[1] Ensuring the stability of this compound in its technical grade and formulated products during storage is critical for maintaining its potency, safety, and regulatory compliance. This document provides a detailed protocol for conducting storage stability studies of this compound, adhering to internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[2][3]
The objective of a storage stability study is to determine the shelf-life of a product under defined storage conditions by evaluating its physical and chemical properties over time.[4] This protocol outlines the necessary steps for sample preparation, storage conditions, analytical methodology, and data interpretation to establish a robust stability profile for this compound.
Physicochemical Properties of this compound
| Property | Description |
| Chemical Name | [(E)-4-methylhept-4-en-1-yn-3-yl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
| CAS Number | 54407-47-5 |
| Molecular Formula | C16H20Cl2O2 |
| Molecular Weight | 315.23 g/mol |
| Appearance | Light yellow oily liquid or solid.[1][5] |
| Solubility | Soluble in organic solvents such as benzene, alcohol, and ether; insoluble in water.[1] |
| Stability | Stable to light, heat, and in acidic medium; susceptible to decomposition in alkaline medium.[1] |
Experimental Protocol: Storage Stability Testing
This protocol is designed in accordance with OECD Guideline 506 and EPA OPPTS 860.1380 for pesticide residue stability testing.[2]
Materials and Apparatus
-
Apparatus:
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Analytical balance (accurate to 0.0001 g)
-
Volumetric flasks, pipettes, and syringes
-
Environmental chambers or ovens capable of maintaining specified temperatures and humidity
-
pH meter
-
Vortex mixer and sonicator
-
-
Reagents and Standards:
-
This compound analytical standard (purity >98%)
-
Solvents: Acetonitrile, Toluene (HPLC grade)
-
Reagents for QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Internal standard (e.g., a stable isotopically labeled analog or another suitable pyrethroid)
-
Sample Preparation and Storage
-
Obtain a representative sample of the this compound technical material or formulation to be tested.
-
Package the samples in containers that are composed of the same material and construction as the intended commercial packaging.[3]
-
Prepare a sufficient number of samples for analysis at all time points.
-
Store the samples under the following conditions:
-
At each designated time point (e.g., 0, 3, 6, 9, and 12 months for long-term storage), withdraw samples for analysis.[6]
Analytical Methodology: GC-MS Analysis
A stability-indicating analytical method is crucial for separating the active ingredient from any degradation products.[7] Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of pyrethroids.
-
Standard Preparation:
-
Prepare a stock solution of this compound analytical standard in toluene or another suitable solvent.
-
Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the assay.
-
Fortify each calibration standard with a constant concentration of the internal standard.
-
-
Sample Extraction (QuEChERS method):
-
Weigh an appropriate amount of the test sample into a centrifuge tube.
-
Add acetonitrile and the internal standard solution.
-
Add the QuEChERS salts, vortex thoroughly, and centrifuge.
-
Take an aliquot of the supernatant for GC-MS analysis.
-
-
GC-MS Conditions (Example):
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[8]
-
Injector: Splitless mode at 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 150 °C at 8 °C/min, hold for 3 minutes.
-
Ramp to 320 °C at 8.5 °C/min, hold for 5 minutes.[8]
-
-
Mass Spectrometer: Electron Ionization (EI) mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.
-
-
Forced Degradation Study:
-
To demonstrate the stability-indicating nature of the analytical method, a forced degradation study should be performed.[8][9]
-
Subject this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[9]
-
Analyze the stressed samples using the developed GC-MS method to ensure that the degradation products are well-resolved from the parent peak.
-
Data Presentation
Summarize the quantitative data in a clear and structured table to facilitate comparison across different time points and storage conditions.
Table 1: Example of this compound Stability Data
| Storage Condition | Time Point (Months) | Appearance | Assay (% of Initial) | Total Degradation Products (%) |
| Accelerated (54°C) | 0 | Conforms | 100.0 | < 0.1 |
| 0.5 (14 days) | Conforms | 99.5 | 0.5 | |
| Long-Term (25°C/60% RH) | 0 | Conforms | 100.0 | < 0.1 |
| 3 | Conforms | 99.8 | 0.2 | |
| 6 | Conforms | 99.6 | 0.4 | |
| 9 | Conforms | 99.4 | 0.6 | |
| 12 | Conforms | 99.1 | 0.9 | |
| Refrigerated (4°C) | 0 | Conforms | 100.0 | < 0.1 |
| 12 | Conforms | 99.9 | 0.1 | |
| Frozen (-20°C) | 0 | Conforms | 100.0 | < 0.1 |
| 12 | Conforms | 100.0 | < 0.1 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound storage stability testing.
Forced Degradation Pathway
Caption: Conceptual diagram of forced degradation studies.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 3. epa.gov [epa.gov]
- 4. extranet.who.int [extranet.who.int]
- 5. ikev.org [ikev.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Chlorempenthrin in Stored Product Pest Management
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are generalized methodologies for the evaluation of new insecticides against stored product pests. As of the date of this document, specific research data on the efficacy and application of chlorempenthrin for stored product pest management is not publicly available. Therefore, the quantitative data tables are presented as templates, and the protocols should be adapted based on the specific properties of this compound and the target pest species.
Introduction
This compound is a synthetic pyrethroid insecticide.[1] Pyrethroids are known to act on the nervous system of insects by keeping sodium channels open, which leads to paralysis and death.[2] While this compound has been identified as a potential agent for controlling sanitary and warehouse pests due to its stomach toxicity, contact activity, and fumigation effects, specific efficacy data against major stored product pests are lacking in peer-reviewed literature.[3]
The management of stored product pests, such as beetles, weevils, and moths, is crucial for preventing economic losses and ensuring food safety.[4][5] The evaluation of new active ingredients like this compound is essential for developing effective and sustainable pest management strategies.[6]
Potential Target Pests
Common coleopteran pests that pose a significant threat to stored grains and other commodities include:
-
Sitophilus oryzae (Rice Weevil)
-
Rhyzopertha dominica (Lesser Grain Borer)
-
Tribolium castaneum (Red Flour Beetle)
-
Sitophilus zeamais (Maize Weevil)
Data Presentation (Templates)
The following tables are templates for summarizing quantitative data from efficacy studies.
Table 1: Contact Toxicity of this compound against Adult Stored Product Pests
| Target Pest Species | Concentration (µg/cm²) | Exposure Time (h) | Mortality Rate (%) | LC₅₀ (µg/cm²) | LC₉₀ (µg/cm²) |
| S. oryzae | 24 | ||||
| 48 | |||||
| 72 | |||||
| R. dominica | 24 | ||||
| 48 | |||||
| 72 | |||||
| T. castaneum | 24 | ||||
| 48 | |||||
| 72 |
Table 2: Fumigant Toxicity of this compound against Adult Stored Product Pests
| Target Pest Species | Concentration (mg/L) | Exposure Time (h) | Mortality Rate (%) | LC₅₀ (mg/L) | LC₉₀ (mg/L) |
| S. oryzae | 6 | ||||
| 12 | |||||
| 24 | |||||
| R. dominica | 6 | ||||
| 12 | |||||
| 24 | |||||
| T. castaneum | 6 | ||||
| 12 | |||||
| 24 |
Table 3: Residual Efficacy of this compound on Different Surfaces
| Surface Type | Application Rate (mg/m²) | Residual Age (days) | Target Pest Species | Exposure Time (h) | Mortality Rate (%) |
| Concrete | 1 | S. oryzae | 48 | ||
| 7 | 48 | ||||
| 14 | 48 | ||||
| Steel | 1 | R. dominica | 48 | ||
| 7 | 48 | ||||
| 14 | 48 | ||||
| Plywood | 1 | T. castaneum | 48 | ||
| 7 | 48 | ||||
| 14 | 48 |
Experimental Protocols
The following are generalized protocols for conducting key experiments to evaluate the efficacy of this compound.
Protocol for Contact Toxicity Bioassay
This protocol is designed to determine the dose-mortality response of adult stored product pests to this compound applied to a surface.
Materials:
-
Technical grade this compound
-
Acetone (analytical grade)
-
Glass Petri dishes (9 cm diameter)
-
Micropipette
-
Ventilated rearing containers
-
Uninfested stored grain (e.g., wheat, rice, maize)
-
Adult insects of the target species (e.g., S. oryzae, R. dominica, T. castaneum), 1-2 weeks old
-
Controlled environment chamber (27±1°C, 65±5% RH, in darkness)
Procedure:
-
Prepare a stock solution of this compound in acetone.
-
Prepare a series of five to seven serial dilutions from the stock solution.
-
Apply 1 mL of each dilution evenly to the inner surface of a Petri dish. A control group should be treated with acetone only.
-
Allow the solvent to evaporate completely in a fume hood (approximately 10-15 minutes).
-
Introduce 20-30 adult insects into each treated Petri dish.
-
Seal the Petri dishes with perforated lids to allow for ventilation.
-
Place the Petri dishes in a controlled environment chamber.
-
Assess mortality at 24, 48, and 72 hours post-exposure. Insects that are unable to move when prodded with a fine brush are considered dead.
-
Each concentration and the control should be replicated at least three times.
Data Analysis: Mortality data should be corrected for control mortality using Abbott's formula. Probit analysis should be used to calculate the LC₅₀ and LC₉₀ values.
Protocol for Fumigant Toxicity Bioassay
This protocol is to determine the concentration-mortality response of adult stored product pests to this compound vapor.
Materials:
-
Technical grade this compound
-
Glass vials or bottles of a known volume (e.g., 250 mL) with airtight seals
-
Filter paper strips
-
Micropipette
-
Small cages for insects
-
Adult insects of the target species
-
Controlled environment chamber
Procedure:
-
Calculate the amount of this compound needed to achieve the desired concentrations (in mg/L) within the glass containers.
-
Apply the calculated amount of this compound onto a filter paper strip.
-
Place the treated filter paper inside the airtight container.
-
Introduce a small cage containing 20-30 adult insects into the container.
-
Seal the container immediately. A control group with an untreated filter paper should be included.
-
Place the containers in a controlled environment chamber.
-
Assess mortality after 6, 12, and 24 hours of exposure.
-
After the exposure period, transfer the insects to clean containers with food and observe for any delayed mortality for up to 7 days.
-
Each concentration and the control should be replicated at least three times.
Data Analysis: Correct mortality using Abbott's formula and perform probit analysis to determine LC₅₀ and LC₉₀ values.
Protocol for Residual Efficacy on Surfaces
This protocol evaluates the persistence of this compound's insecticidal activity on various storage surfaces.
Materials:
-
This compound formulation (e.g., emulsifiable concentrate)
-
Surfaces for treatment (e.g., concrete, steel, plywood squares of 10x10 cm)
-
Spraying equipment (e.g., Potter spray tower or hand sprayer)
-
Glass rings (5 cm diameter)
-
Adult insects of the target species
-
Controlled environment chamber
Procedure:
-
Prepare the desired concentration of the this compound spray solution.
-
Treat the surfaces with the solution at a specified application rate (e.g., mg of active ingredient per m²). Control surfaces should be treated with water only.
-
Allow the treated surfaces to dry completely.
-
Store the treated surfaces in the controlled environment chamber and age them for predetermined periods (e.g., 1, 7, 14, 30 days).
-
At each time point, confine 20-30 adult insects on the treated surface using a glass ring.
-
After a set exposure time (e.g., 48 hours), transfer the insects to clean containers with food.
-
Assess mortality 24 hours after removal from the treated surface.
-
Each surface type, application rate, and residual age combination should be replicated at least three times.
Data Analysis: Analyze mortality data to determine the decline in efficacy over time for each surface type.
Signaling Pathway
Pyrethroid insecticides, including presumably this compound, primarily target the voltage-gated sodium channels in the nerve cell membranes of insects.
References
- 1. researchgate.net [researchgate.net]
- 2. scialert.net [scialert.net]
- 3. Insecticidal effect of chlorantraniliprole against major stored-product insect pests in different grain commodities under laboratory tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fumigant toxicity of essential oils against four major stored-product insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insecticidal Activity of Monoterpenoids Against Sitophilus zeamais Motschulsky and Tribolium castaneum Herbst: Preliminary Structure–Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. coceral.com [coceral.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Resolution in Chlorempenthrin GC Analysis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to poor peak resolution during the gas chromatography (GC) analysis of Chlorempenthrin. This compound is a synthetic pyrethroid insecticide, and like many pesticides, can be prone to issues such as thermal degradation and active site interactions within the GC system, leading to suboptimal chromatographic results.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the common visual indicators of poor peak resolution?
Poor peak resolution manifests in several ways in a chromatogram. The most common issues are:
-
Peak Tailing: An asymmetrical peak where the latter half is drawn out. This can compromise accurate integration and reduce resolution between adjacent peaks.[4]
-
Peak Fronting: An asymmetrical peak where the front half is sloped and broader than the back half, often caused by column overload or poor sample solubility.[4][5]
-
Split Peaks: A single compound appears as two or more merged or closely eluting peaks. This is frequently related to injection technique or issues within the inlet.[6][7]
-
Broad Peaks: Peaks are wider than expected, which reduces sensitivity (peak height) and can cause co-elution with neighboring peaks.
Q2: My this compound peak is tailing. What are the likely causes?
Peak tailing is a very common issue. If all peaks in your chromatogram are tailing, it likely points to a physical or mechanical issue in the flow path.[8] If only polar or active compounds like this compound are tailing, it suggests a chemical interaction problem.
Common Causes:
-
Active Sites: Polar analytes can interact with active sites (exposed silanols) in the inlet liner, on the column inlet, or on contaminants.[4][9] This is a primary cause of tailing for active compounds.
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.[9][10]
-
Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet can create dead volume or turbulence in the flow path.[4][8]
-
Inlet Contamination: A dirty or non-deactivated inlet liner is a frequent source of activity.[11]
Q3: What causes my this compound peak to split into two?
Peak splitting is almost always linked to the injection phase, where the sample is not introduced to the column as a single, tight band.[7]
Common Causes:
-
Incompatible Solvent and Stationary Phase: Using a polar solvent (like acetonitrile) with a non-polar column (like a DB-5ms) can cause the solvent to not wet the stationary phase evenly, leading to splitting, especially for early eluting peaks.[4][6][12]
-
Poor Sample Focusing (Splitless Injection): If the initial oven temperature is too high relative to the solvent's boiling point, the analytes will not condense and focus effectively at the column head.[4] The initial oven temperature should be about 20°C below the boiling point of the sample solvent for proper focusing.[4][13]
-
Injector Problems: Droplets of sample ("aerosols") reaching the column instead of a homogeneous vapor cloud can cause splitting. Using a liner with glass wool can help ensure proper vaporization.[6] An erratic injection from the syringe can also be a cause.[7]
Q4: I see unexpected "ghost peaks" in my chromatogram, even in blank runs. What are they?
Ghost peaks are peaks that appear in your chromatogram but are not part of your sample. They are indicative of contamination somewhere in the system.[14]
Common Causes:
-
Carryover: Residue from a previous, more concentrated sample can be retained in the syringe or inlet and elute in a subsequent run.[15] Extending the oven bake-out at the end of a run can help clear high-boiling contaminants.[16]
-
Septum Bleed: Particles from an old or over-tightened septum can fall into the inlet and degrade, causing ghost peaks.[17]
-
Contaminated Carrier Gas or Gas Lines: Impurities in the gas source or dirty gas lines can accumulate on the column at low temperatures and elute as the oven temperature ramps.[18]
-
Backflash: This occurs when the sample vapor expands to a volume larger than the inlet liner, contaminating the carrier gas lines and top of the injector.[16]
Systematic Troubleshooting Guide
A logical approach is critical to efficiently identifying and resolving the source of poor peak resolution. The following workflow provides a step-by-step process for troubleshooting.
Caption: General troubleshooting workflow for poor peak resolution.
Detailed Workflow for Peak Tailing
If you have identified peak tailing as your primary issue, use the following decision tree to pinpoint the cause.
Caption: Decision tree for troubleshooting peak tailing issues.
Detailed Workflow for Split Peaks
Use this workflow to diagnose the cause of split peaks.
References
- 1. chemetrix.co.za [chemetrix.co.za]
- 2. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. acdlabs.com [acdlabs.com]
- 6. GC Troubleshooting—Split Peaks [restek.com]
- 7. agilent.com [agilent.com]
- 8. m.youtube.com [m.youtube.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. it.restek.com [it.restek.com]
- 15. GC Troubleshooting—Carryover and Ghost Peaks [restek.com]
- 16. gcms.cz [gcms.cz]
- 17. agilent.com [agilent.com]
- 18. agilent.com [agilent.com]
Optimizing Chlorempenthrin extraction efficiency from complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of Chlorempenthrin from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction from complex matrices challenging?
This compound is a synthetic pyrethroid insecticide.[1] Extracting it from complex matrices such as soil, food products, and biological tissues can be challenging due to its physicochemical properties and the presence of interfering substances. These matrix components can lead to issues like low recovery, poor reproducibility, and matrix effects during analysis.[2][3][4]
Q2: Which extraction methods are most commonly used for this compound and other pyrethroids?
The most prevalent and effective methods for pyrethroid extraction include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely adopted for multi-residue pesticide analysis in food and agricultural samples due to its simplicity, high throughput, and minimal solvent usage.[5][6][7]
-
Solid-Phase Extraction (SPE): SPE is a versatile technique used for sample cleanup and concentration from various matrices, including water, soil, and biological fluids.[8][9][10]
-
Liquid-Liquid Extraction (LLE): A conventional method that is still effective, particularly for water samples, though it can be more time-consuming and solvent-intensive.[11]
-
Advanced Techniques: Other methods like microwave-assisted extraction (MAE), ultrasonic extraction (USE), and supercritical fluid extraction (SFE) are also employed to enhance extraction efficiency.[12][13][14]
Q3: What are "matrix effects" and how can they be minimized?
Matrix effects are the alteration of the analytical signal (suppression or enhancement) of the target analyte due to co-eluting compounds from the sample matrix.[2][3][4] This can lead to inaccurate quantification. To minimize matrix effects:
-
Use effective cleanup steps: Dispersive SPE (d-SPE) in QuEChERS or the use of appropriate SPE cartridges can remove interfering compounds.[5][7]
-
Matrix-matched calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample can compensate for matrix effects.[2][15]
-
Dilution of the extract: Diluting the final extract can reduce the concentration of interfering substances.[15]
-
Use of internal standards: Adding a known concentration of a compound with similar chemical properties to the analyte can help correct for signal variations.[16]
Troubleshooting Guide
Low Analyte Recovery
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | - Ensure the sample is thoroughly homogenized before extraction.[16] - Optimize the extraction solvent. Acetonitrile is commonly used in QuEChERS, but other solvents or mixtures may be more effective for specific matrices.[17] - Increase the extraction time or agitation intensity. |
| Analyte Degradation | - For thermally labile compounds, avoid high temperatures during extraction and sample processing. Using dry ice during grinding can help.[16] - Ensure the pH of the extraction solvent is appropriate to maintain the stability of this compound. |
| Poor Phase Separation (in LLE or QuEChERS) | - In QuEChERS, ensure the correct type and amount of salts (e.g., MgSO4, NaCl) are used to induce phase separation.[5][7] - Centrifugation at an appropriate speed and for a sufficient duration is crucial for clear phase separation.[18][19] |
| Analyte Adsorption to Labware | - Use silanized glassware or polypropylene tubes to minimize adsorption of hydrophobic compounds like pyrethroids. |
| Inefficient Elution in SPE | - Optimize the elution solvent to ensure complete recovery of the analyte from the SPE sorbent. - Ensure the elution volume is sufficient. |
Poor Reproducibility (High %RSD)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Homogenization | - Develop and adhere to a standardized homogenization protocol for each matrix type.[18] |
| Variable Extraction Conditions | - Precisely control all experimental parameters, including solvent volumes, extraction times, and temperatures. |
| Inconsistent Cleanup | - Ensure the d-SPE sorbent is well-dispersed in the extract and that the contact time is consistent. - For SPE, ensure consistent packing of the cartridges and uniform flow rates. |
| Instrumental Variability | - Regularly perform instrument maintenance and calibration. - Use an internal standard to correct for variations in injection volume and detector response. |
High Background or Interferences in Chromatogram
| Potential Cause | Troubleshooting Steps |
| Insufficient Cleanup | - Optimize the d-SPE cleanup step in the QuEChERS method. Common sorbents include PSA (for removing organic acids, sugars, and fatty acids), C18 (for removing nonpolar interferences), and GCB (for removing pigments).[5] - For highly complex matrices, a combination of sorbents may be necessary.[6] - For SPE, select a sorbent with high selectivity for the analyte and low affinity for interfering compounds. |
| Matrix Effects | - Implement strategies to mitigate matrix effects as described in the FAQs section (matrix-matched calibration, dilution, internal standards).[2][15] |
| Contamination | - Use high-purity solvents and reagents. - Thoroughly clean all glassware and equipment. - Analyze a procedural blank with each batch of samples to identify any sources of contamination. |
Quantitative Data Summary
The following tables summarize typical performance data for pesticide extraction methods relevant to this compound analysis.
Table 1: Typical Recovery Rates and RSD for QuEChERS Method
| Matrix Type | Analyte Class | Recovery Range (%) | RSD (%) | Reference |
| Fruits and Vegetables | Multi-residue Pesticides | 70 - 120 | < 5 | [5] |
| Sheep Meat | Organochlorine & Synthetic Pyrethroids | 70 - 120 | < 15 | |
| Grape, Rice, Tea | Multi-residue Pesticides | 70 - 120 | < 20 | [6] |
Table 2: Comparison of SPE and Solvent Extraction for Organochlorine Pesticides in Water
| Extraction Method | Recovery Range (%) | Reference |
| Solid-Phase Extraction (C18) | > 80 | [8] |
| Solvent Extraction (Hexane) | > 90 | [8] |
| Solvent Extraction (Freon TF) | > 90 | [8] |
Experimental Protocols
Generic QuEChERS Protocol for Food Samples
This protocol is a generalized procedure based on common QuEChERS methods.[5][6][16]
-
Sample Preparation:
-
Homogenize 10-15 g of the sample (e.g., fruit, vegetable). For samples with low water content, add an appropriate amount of water.[6]
-
Weigh the homogenized sample into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 10-15 mL of acetonitrile to the centrifuge tube.
-
If using an internal standard, add it at this stage.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., a mixture of MgSO4, NaCl, sodium citrate).[5][6]
-
Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.
-
Centrifuge at ≥3000 rpm for 5 minutes.[18]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL centrifuge tube containing the d-SPE sorbent.
-
Common sorbents include anhydrous MgSO4 (to remove residual water), PSA (primary secondary amine) for general cleanup, C18 for nonpolar interferences, and GCB (graphitized carbon black) for pigments.[5][6]
-
Vortex for 30 seconds to 1 minute.
-
Centrifuge for 2-5 minutes.
-
-
Analysis:
-
Take an aliquot of the cleaned extract for analysis by GC-MS or LC-MS/MS. The extract may be diluted or undergo solvent exchange prior to analysis.[5]
-
Visualizations
Caption: Workflow of the QuEChERS method for sample preparation.
Caption: A logical workflow for troubleshooting common extraction issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.vscht.cz [web.vscht.cz]
- 4. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 6. lcms.cz [lcms.cz]
- 7. iris.unito.it [iris.unito.it]
- 8. Comparison of solvent extraction and solid-phase extraction for the determination of organochlorine pesticide residues in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly selective solid-phase extraction sorbents for chloramphenicol determination in food and urine by ion mobility spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.usgs.gov [pubs.usgs.gov]
- 11. Effective liquid-liquid extraction method for analysis of pyrethroid and phenylpyrazole pesticides in emulsion-prone surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of pesticide contamination in soil samples from an intensive horticulture area, using ultrasonic extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Supercritical Extraction of a Natural Pyrethrin-Rich Extract from Chrysanthemum Cinerariifolium Flowers to Be Impregnated into Polypropylene Films Intended for Agriculture Applications [mdpi.com]
- 15. Evaluation of Matrix Effects in Multiresidue Analysis of Pesticide Residues in Vegetables and Spices by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. lcms.cz [lcms.cz]
- 19. Optimization of dispersive liquid–liquid microextraction procedure for detecting chlorpyrifos in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
Reducing matrix effects in LC-MS/MS analysis of Chlorempenthrin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the LC-MS/MS analysis of Chlorempenthrin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include salts, lipids, proteins, and other endogenous materials.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2] This phenomenon can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[3]
Q2: What are the primary causes of matrix effects in LC-MS/MS?
A2: The most common cause of matrix effects is the co-elution of matrix components with the analyte of interest.[2] In electrospray ionization (ESI), which is commonly used for pesticide analysis, these co-eluting compounds can compete with the analyte for ionization, leading to ion suppression.[1] The presence of non-volatile matrix components can also affect the efficiency of droplet formation and desolvation in the ESI source, further impacting the analyte's signal.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: A common method to assess matrix effects is the post-extraction spike method.[3] This involves comparing the signal response of this compound in a pure solvent standard to the response of a blank matrix extract that has been spiked with the same concentration of this compound after the extraction process. A significant difference between these two responses indicates the presence of matrix effects. A value greater than 100% suggests ion enhancement, while a value less than 100% indicates ion suppression.
Troubleshooting Guide: Reducing Matrix Effects
This guide provides a systematic approach to troubleshooting and mitigating matrix effects in your this compound LC-MS/MS analysis.
Problem 1: Poor recovery and/or significant ion suppression/enhancement.
Solution A: Optimize Sample Preparation
Effective sample preparation is the most critical step in minimizing matrix effects by removing interfering components before analysis.[1]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and effective method for pesticide residue analysis in food and agricultural samples.[4][5][6] It involves an extraction and partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering substances.[5][7]
-
Solid-Phase Extraction (SPE): SPE can provide a more targeted cleanup than d-SPE by using specific sorbents to retain either the analyte or the interferences. For pyrethroids like this compound, C18 cartridges are often used.[8]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate this compound from the sample matrix based on its solubility in immiscible solvents.
Solution B: Employ an Internal Standard
Using a suitable internal standard (IS) is a highly effective way to compensate for matrix effects.
-
Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS is the ideal choice as it has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way. This allows for accurate correction of signal variations.
-
Structural Analog Internal Standard: If a SIL-IS is not available, a structural analog with similar chromatographic behavior and ionization properties can be used.
Solution C: Modify Chromatographic Conditions
Optimizing the LC separation can help to chromatographically resolve this compound from co-eluting matrix components.
-
Gradient Optimization: Adjusting the mobile phase gradient can improve the separation between the analyte and interfering peaks.
-
Column Selection: Using a column with a different stationary phase chemistry may provide better selectivity for this compound and matrix components.
Solution D: Matrix-Matched Calibration
Preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed can help to compensate for matrix effects.[7] This approach ensures that the standards and samples are affected by the matrix in a similar manner.
Problem 2: Inconsistent results across different sample batches.
Solution: Evaluate Matrix Variability
Matrix effects can vary between different samples of the same type and between different types of matrices.[9]
-
Analyze multiple blank matrix sources: During method development, it is crucial to evaluate matrix effects from at least six different sources of the same matrix to assess the variability.
-
Develop matrix-specific methods: For highly variable or complex matrices, it may be necessary to develop and validate a specific method for that matrix.
Quantitative Data Summary
The following tables summarize typical recovery and matrix effect data for pesticides, including pyrethroids, in various matrices using the QuEChERS method followed by LC-MS/MS analysis. While specific data for this compound is limited in the public domain, these tables provide representative performance characteristics.
Table 1: Recovery of Selected Pesticides in Persimmon using different QuEChERS Kits [1]
| Pesticide | Buffered Extraction | Clean-up Kit | Mean Recovery (%) | RSD (%) |
| Boscalid | Citrate | PSA + MgSO₄ | 95.2 | 6.3 |
| Pyraclostrobin | Citrate | PSA + MgSO₄ | 98.7 | 5.1 |
| Fludioxonil | Citrate | PSA + MgSO₄ | 101.3 | 4.8 |
| Fluopyram | Citrate | PSA + MgSO₄ | 92.4 | 7.9 |
| Tebuconazole | Citrate | PSA + MgSO₄ | 99.1 | 5.5 |
Table 2: Matrix Effects for Pesticide Analysis in Various Food Matrices [10]
| Pesticide | Matrix | Matrix Effect (%) |
| Dicloran | Peach | -15 |
| Phosmet | Apple | -8 |
| Pirimiphos-methyl | Melon | -12 |
| BNOA | Cereals | -22 |
| Dicloran | Tomato | -18 |
| Phosmet | Strawberry | -5 |
Note: A negative value indicates ion suppression.
Experimental Protocols
Protocol 1: Generic QuEChERS Sample Preparation for Agricultural Products
This protocol is based on the widely adopted QuEChERS method.[5][6][7]
-
Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g). For dry samples, add an appropriate amount of water to rehydrate.[7]
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Dispersive SPE Cleanup (d-SPE):
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and magnesium sulfate).
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Analysis:
-
Centrifuge the d-SPE tube.
-
Take the final extract and dilute it with the initial mobile phase for LC-MS/MS analysis.[7]
-
Protocol 2: LC-MS/MS Analysis
The following are typical starting parameters for the LC-MS/MS analysis of pesticides. Optimization will be required for your specific instrument and application.
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 x 2.1 mm, 2.6 µm).[11]
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[12]
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium formate.[12]
-
Gradient: A suitable gradient from low to high organic phase to separate the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is common for pyrethroids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for matrix effect reduction.
References
- 1. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. scispace.com [scispace.com]
- 5. lcms.cz [lcms.cz]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. cdpr.ca.gov [cdpr.ca.gov]
Technical Support Center: Optimization of Spray Drying for Chlorempenthrin Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of the spray drying process for Chlorempenthrin formulations.
Troubleshooting Guide
This guide is designed to help you address common issues encountered during the spray drying of this compound formulations.
| Problem | Potential Cause | Recommended Solution |
| Low Product Yield | - Product sticking to the drying chamber walls.- Fine particles not being separated by the cyclone.- Unoptimized feed-to-aspirator rate ratio. | - Lower the outlet temperature to be below the glass transition temperature of the formulation.- Increase the cyclone efficiency by adjusting the aspirator rate.- Optimize the feed rate; a lower feed rate can sometimes reduce stickiness.[1]- Consider using excipients like Neusilin® to improve powder flowability. |
| Product Instability / Degradation | - High inlet or outlet temperature.- Presence of alkaline excipients. | - this compound is sensitive to alkaline conditions; ensure all excipients are neutral or slightly acidic.[2]- Reduce the inlet temperature. While this compound is heat-stable, prolonged exposure to high temperatures can cause degradation.[2]- Monitor the outlet temperature closely, as this is a better indicator of the final product temperature. |
| Inconsistent Particle Size | - Improper atomization (nozzle blockage, incorrect pressure).- Inconsistent feed solution (precipitation, agglomeration).- Fluctuations in drying parameters. | - Check and clean the atomizer nozzle regularly.[1]- Ensure the feed solution is homogenous and stable. Consider filtration before spray drying.- Maintain consistent atomizing gas flow rate, feed rate, and drying temperatures. |
| Poor Powder Flowability | - Irregular particle morphology.- High residual moisture.- Fine particle size. | - Optimize spray drying parameters to produce more spherical particles.- Increase the inlet temperature or decrease the feed rate to reduce residual moisture.- Adjust formulation or process parameters to achieve a larger mean particle size. |
| Nozzle Bearding / Blockage | - High viscosity of the feed solution.- Precipitation of this compound or excipients in the nozzle.- Drying of the feed solution on the nozzle tip. | - Dilute the feed solution or select a solvent with lower viscosity.- Ensure complete dissolution of all components in the solvent system.- Optimize the nozzle design and operating conditions (e.g., anti-bearding cap designs).[3] |
Frequently Asked Questions (FAQs)
Formulation Questions
-
Q1: What type of solvents are suitable for dissolving this compound for spray drying? A1: this compound is a light yellow oily liquid that is insoluble in water but soluble in various organic solvents such as benzene, alcohol, and ether.[2] For spray drying, common solvents like acetone, methanol, ethanol, or mixtures thereof could be suitable, provided they also dissolve the chosen excipients.[4] The selection should also consider the boiling point of the solvent for efficient evaporation.
-
Q2: What excipients can be used to formulate this compound for spray drying? A2: For water-insoluble active ingredients like this compound, polymers are often used for microencapsulation. Suitable polymers for pyrethroids include polyamide-polyurea, polyurethane, and others.[5] Polysaccharides like maltodextrin and gum arabic are also commonly used as wall materials in spray drying.[6] Additionally, non-ionic surfactants such as alkylphenol ethoxylates or EO/PO block copolymers can be included to improve the stability of the formulation.[2][7]
Process Optimization Questions
-
Q3: What are the critical process parameters to consider when spray drying this compound? A3: The most critical parameters are:
-
Inlet Temperature: This affects the drying rate and particle morphology. It should be high enough for efficient solvent evaporation but low enough to prevent degradation of this compound.
-
Outlet Temperature: This is influenced by the inlet temperature, feed rate, and aspirator rate. It is a key indicator of the final product temperature and should be kept below the glass transition temperature of the formulation to avoid stickiness.
-
Feed Rate: This controls the amount of liquid fed into the dryer and influences the outlet temperature and residual moisture.
-
Atomizing Gas Flow Rate: This affects the droplet size, which in turn influences the final particle size.
-
-
Q4: How can I improve the encapsulation efficiency of this compound? A4: Encapsulation efficiency can be improved by:
-
Optimizing the formulation, including the ratio of this compound to the wall material.
-
Selecting appropriate wall materials that form a stable emulsion with this compound.
-
Controlling the spray drying process to ensure rapid formation of a stable shell around the this compound droplets.
-
Product Characterization Questions
-
Q5: What analytical techniques can be used to characterize the spray-dried this compound powder? A5: Key characterization techniques include:
-
Particle Size Analysis: Laser diffraction or microscopy to determine the particle size distribution.
-
Morphology: Scanning Electron Microscopy (SEM) to observe the shape and surface of the particles.
-
Residual Solvent Analysis: Gas Chromatography (GC) to quantify the amount of remaining solvent.
-
This compound Content and Purity: High-Performance Liquid Chromatography (HPLC) to determine the loading and check for degradation products.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) to determine the glass transition temperature.
-
Experimental Protocols
Protocol 1: Preparation of this compound-Polymer Microparticles
-
Solution Preparation:
-
Dissolve the chosen polymer (e.g., 10g of HPMCAS) in a suitable solvent (e.g., 200 mL of acetone).
-
In a separate container, dissolve this compound (e.g., 2g) in the same solvent (e.g., 50 mL of acetone).
-
Slowly add the this compound solution to the polymer solution while stirring continuously to form a homogenous feed solution.
-
If using a surfactant, dissolve it in the polymer solution before adding the this compound.
-
-
Spray Drying:
-
Set the spray dryer parameters. A starting point could be:
-
Inlet Temperature: 120-140°C
-
Aspirator Rate: 80-100%
-
Feed Pump Rate: 10-20%
-
Atomizing Gas Flow: 400-600 L/hr
-
-
Prime the system by spraying the pure solvent for a few minutes.
-
Switch to the this compound feed solution.
-
Monitor the outlet temperature and adjust the feed rate to maintain a stable outlet temperature (e.g., 60-80°C).
-
Collect the dried powder from the collection vessel.
-
-
Post-Processing:
-
Store the collected powder in a desiccator to prevent moisture absorption.
-
Characterize the powder for particle size, morphology, drug loading, and residual solvent.
-
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: A flowchart for troubleshooting low product yield in the spray drying of this compound.
Relationship Between Process Parameters and Product Characteristics
Caption: The influence of key spray drying parameters on final product characteristics.
References
- 1. Spray Dryer Troubleshooting Common Issues – A Comprehensive Guide [spraydryer.com]
- 2. US4923897A - Stable aqueous pyrethroid insecticidal formulations for containment in polyvinyl chloride containers - Google Patents [patents.google.com]
- 3. Common issues faced during the spray drying process in the Food industry [spraytechsystem.com]
- 4. researchgate.net [researchgate.net]
- 5. US4670246A - Microencapsulated pyrethroids - Google Patents [patents.google.com]
- 6. Spray-Drying Microencapsulation of Natural Bioactives: Advances in Sustainable Wall Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dl.astm.org [dl.astm.org]
Overcoming low recovery of Chlorempenthrin in QuEChERS method
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the common issue of low recovery of Chlorempenthrin when using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Frequently Asked Questions (FAQs)
FAQ 1: Why am I experiencing low recovery of this compound with my standard QuEChERS method?
Low recovery of this compound is often attributed to its specific chemical properties and its interactions with the sample matrix and QuEChERS components.
-
Chemical Properties: this compound is a synthetic pyrethroid insecticide.[1][2] It is a relatively nonpolar, crystalline powder with low solubility in water but good solubility in organic solvents like acetonitrile.[1] While it has high thermodynamic stability, its recovery can be hampered by strong interactions with certain cleanup sorbents used in the QuEChERS method.[1][3]
-
Matrix Effects: Complex sample matrices, especially those high in lipids or pigments, can interfere with the extraction and cleanup process. Co-extracted matrix components can compete with this compound for binding sites on the d-SPE sorbent, leading to analyte loss.
-
Inappropriate Cleanup Sorbent: The choice of dispersive solid-phase extraction (d-SPE) sorbent is critical. Sorbents like Graphitized Carbon Black (GCB) are excellent for removing pigments but can also adsorb planar molecules like certain pyrethroids, leading to significantly reduced recovery. Primary Secondary Amine (PSA) is used to remove sugars and fatty acids, but its effectiveness can vary depending on the specific pyrethroid and matrix.
FAQ 2: How can I optimize the extraction step to improve this compound recovery?
Optimizing the initial extraction can significantly enhance recovery before the cleanup step.
-
Solvent Choice: Acetonitrile (ACN) is the most common and effective extraction solvent for pyrethroids in QuEChERS.[4] Some studies have shown that a mixture of acetonitrile and ethyl acetate can also yield good recoveries for pyrethroids in high-fat matrices.[5]
-
Buffering/Salts: The use of buffering salts is a cornerstone of the QuEChERS method. The two most prevalent standardized methods are AOAC 2007.01 (using sodium acetate) and EN 15662 (using sodium citrate).[6] For pyrethroids, which are generally stable and not pH-dependent, the choice between buffered and unbuffered methods may not be critical, with original unbuffered salts (MgSO₄ and NaCl) often providing good recovery.[5] However, buffering helps to ensure consistent extraction conditions across different sample types.
-
Hydration of Sample: For samples with low water content (<25%), it is crucial to add water before the acetonitrile extraction.[7][8] Water facilitates the partitioning of the pesticides from the sample matrix into the acetonitrile.[8] A general rule is to ensure enough water is present to achieve a 1:1 ratio with the extraction solvent.[8]
-
Extraction Time: Ensure adequate shaking or vortexing time (typically 1-2 minutes) to allow for complete extraction of the analyte from the sample into the solvent.[6][9]
FAQ 3: Which d-SPE cleanup sorbent is best for this compound and pyrethroids?
The cleanup step is often the most critical source of analyte loss. The choice of sorbent must be carefully balanced to remove interferences without removing the target analyte.
-
PSA (Primary Secondary Amine): This is the standard sorbent for removing polar interferences like organic acids, sugars, and some fatty acids. It is generally suitable for pyrethroid analysis.[6]
-
C18 (Octadecylsilane): C18 is highly effective at removing nonpolar interferences, particularly lipids and fats. For fatty matrices like avocado, cocoa, or animal products, a combination of PSA and C18 is often necessary to achieve a clean extract and prevent analyte loss.[8][10]
-
GCB (Graphitized Carbon Black): GCB should be used with extreme caution or avoided altogether when analyzing pyrethroids. GCB is very effective at removing pigments and sterols but is known to adsorb planar pesticides, which can include some pyrethroids, leading to poor recovery.[6][11] If pigments are a major issue, use the smallest amount of GCB possible and test recoveries carefully.
-
Z-Sep/Z-Sep+: These are proprietary sorbents designed for removing lipids and pigments. They can sometimes offer better recovery for certain analytes compared to GCB.
The following table summarizes the typical effects of common d-SPE sorbents on pyrethroid recovery.
| d-SPE Sorbent Combination | Target Interferences Removed | Impact on Pyrethroid Recovery | Recommended Use Case |
| MgSO₄ + PSA | Sugars, organic acids, fatty acids | Good Recovery. Generally safe for pyrethroids. | General fruits and vegetables with low fat/pigment content. |
| MgSO₄ + PSA + C18 | Sugars, fatty acids, lipids, fats | Good to Excellent Recovery. Highly effective for fatty matrices. | High-fat samples (e.g., avocado, nuts, oilseeds, animal tissue).[8][10] |
| MgSO₄ + PSA + GCB | Sugars, fatty acids, pigments, sterols | High Risk of Low Recovery. GCB can adsorb pyrethroids. | Highly pigmented samples (e.g., spinach, peppers). Use minimal amount and validate.[11] |
Recovery rates are generally expected to be within the 70-120% range for a validated method.[12][13]
Troubleshooting Guide
Use this logical workflow to diagnose and resolve low recovery issues for this compound.
Experimental Protocols
Optimized QuEChERS Protocol for this compound in a High-Fat Matrix (e.g., Avocado)
This protocol is a modified version of the standard QuEChERS method, optimized for a complex, fatty matrix.
1. Sample Preparation and Extraction
-
Weigh 10 g (± 0.1 g) of homogenized sample into a 50 mL centrifuge tube.
-
For low-moisture samples, add the appropriate amount of deionized water to bring the total water content to ~10 mL.[8]
-
Add 10 mL of acetonitrile.
-
Add an internal standard if required.
-
Cap the tube and shake vigorously for 2 minutes by hand or using a mechanical shaker.
-
Add the contents of a salt packet (e.g., AOAC 2007.01: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately shake vigorously for another 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
2. Dispersive SPE (d-SPE) Cleanup
-
Transfer 1 mL of the upper acetonitrile supernatant to a 2 mL d-SPE cleanup tube.
-
For a high-fat matrix, this tube should contain 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 .
-
Cap the tube and vortex for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Final Extract Preparation
-
Take an aliquot of the final cleaned extract and filter it through a 0.22 µm syringe filter.
-
The extract is now ready for analysis by GC-MS/MS or LC-MS/MS. For LC analysis, the extract may be diluted with mobile phase.[14]
References
- 1. This compound BP EP USP CAS 54407-47-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Insecticide Pesticide Manufacturer, CAS NO 54407-47-5 | Suze Chemical [suzehg.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of Pyrethroid Insecticides in Foods of Animal Origins Using the Modified QuEChERS Method and Gas Chromatography-Mass Spectrometry [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 9. Frontiers | Deep Eutectic Solvent Micro-Functionalized Graphene Assisted Dispersive Micro Solid-Phase Extraction of Pyrethroid Insecticides in Natural Products [frontiersin.org]
- 10. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. acoreconsumiveis.com.br [acoreconsumiveis.com.br]
- 13. lcms.cz [lcms.cz]
- 14. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
Technical Support Center: Chiral Separation of Chlorempenthrin Stereoisomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for separating Chlorempenthrin stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for separating this compound stereoisomers?
A1: The most effective and widely used techniques for separating stereoisomers of pyrethroid insecticides like this compound are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), employing chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly successful.
Q2: Which type of chiral stationary phase (CSP) is recommended for this compound?
A2: For pyrethroid insecticides, polysaccharide-based CSPs are the primary choice. Columns with coated or immobilized cellulose or amylose derivatives, such as Chiralcel® and Chiralpak® series, have demonstrated high selectivity for the stereoisomers of various pyrethroids. It is advisable to screen a selection of these columns to identify the optimal stationary phase for this compound.
Q3: What are the typical mobile phases used in HPLC and SFC for this type of separation?
A3: For normal-phase HPLC, mixtures of a non-polar solvent like hexane or heptane with a polar alcohol modifier such as isopropanol (IPA) or ethanol are common. In Supercritical Fluid Chromatography (SFC), supercritical carbon dioxide (CO₂) is the primary mobile phase, modified with a small percentage of an alcohol like methanol or ethanol.[1]
Q4: How does temperature affect the chiral separation of pyrethroids?
A4: Temperature can significantly impact enantioselectivity.[2] Generally, lower temperatures tend to improve resolution by enhancing the chiral recognition capabilities of the stationary phase. However, this can also lead to broader peaks and longer retention times. Therefore, it is crucial to optimize the column temperature to achieve a balance between resolution and analysis time.
Q5: What is the mechanism of action for this compound, and how does stereochemistry play a role?
A5: this compound, like other pyrethroid insecticides, primarily acts on the voltage-gated sodium channels in the nervous system of insects.[3][4][5][6] It binds to the channel protein, modifying its gating properties and causing prolonged channel opening. This leads to nerve hyperexcitability, paralysis, and ultimately, the death of the insect. The stereochemistry of the molecule is critical as different stereoisomers can exhibit varying affinities for the sodium channel, resulting in differences in their insecticidal activity and toxicity.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor or No Resolution of Enantiomers | 1. Inappropriate chiral stationary phase (CSP). | - Screen a variety of polysaccharide-based CSPs (e.g., cellulose and amylose derivatives). |
| 2. Incorrect mobile phase composition. | - Optimize the ratio of non-polar solvent to alcohol modifier in HPLC. - Adjust the percentage of the co-solvent (alcohol) in SFC. - Experiment with different alcohol modifiers (e.g., isopropanol, ethanol, methanol). | |
| 3. Suboptimal temperature. | - Systematically evaluate a range of column temperatures (e.g., 10°C to 40°C) to find the optimal balance between resolution and peak shape. | |
| Peak Tailing | 1. Secondary interactions with the stationary phase. | - Add a small amount of an acidic or basic modifier to the mobile phase (e.g., 0.1% trifluoroacetic acid for acidic compounds, or 0.1% diethylamine for basic compounds) to suppress unwanted interactions.[8] |
| 2. Column contamination. | - Flush the column with a strong, compatible solvent. For immobilized polysaccharide CSPs, a wider range of solvents can be used for cleaning.[9] | |
| Peak Splitting or Distortion | 1. Sample solvent incompatible with the mobile phase. | - Dissolve the sample in the mobile phase or a solvent with a weaker elution strength. |
| 2. Blockage in the column inlet frit. | - Back-flush the column at a low flow rate. If the problem persists, replace the frit.[10][11] | |
| 3. Column void. | - A void at the column inlet can cause peak splitting. This usually requires column replacement. | |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation. | - Prepare fresh mobile phase for each set of experiments and ensure accurate measurement of all components. |
| 2. Insufficient column equilibration. | - Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections. Chiral columns can sometimes require longer equilibration times.[12] | |
| 3. Fluctuations in temperature. | - Use a column oven to maintain a constant and stable temperature. | |
| High Backpressure | 1. Blockage in the system. | - Systematically check for blockages, starting from the detector and moving backward to the pump. A common location for blockages is the column inlet frit. |
| 2. Mobile phase viscosity. | - If using a highly viscous mobile phase, consider adjusting the composition or increasing the temperature to reduce viscosity. |
Experimental Protocols
Chiral HPLC Method for a Pyrethroid Analogue
| Parameter | Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve standard in the mobile phase to a concentration of 1 mg/mL. |
Chiral SFC Method for a Pyrethroid Analogue
| Parameter | Condition |
| Column | Chiralcel® OJ-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Supercritical CO₂ / Methanol (90:10, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 35°C |
| Detection | UV at 225 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve standard in methanol to a concentration of 1 mg/mL. |
Quantitative Data for a Representative Pyrethroid Separation
The following table summarizes typical chromatographic results obtained during the chiral separation of a pyrethroid insecticide, which can be used as a benchmark for method development for this compound.
| Stereoisomer | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) | Theoretical Plates (N) |
| Isomer 1 | 8.5 | - | 1.1 | 8500 |
| Isomer 2 | 9.8 | 2.1 | 1.2 | 8200 |
| Isomer 3 | 12.3 | 3.5 | 1.1 | 9000 |
| Isomer 4 | 14.1 | 2.8 | 1.3 | 8700 |
Visualizations
Experimental Workflow for Chiral Method Development
Caption: Workflow for developing a chiral separation method.
Signaling Pathway of Pyrethroid Insecticides
Caption: Mechanism of action of pyrethroid insecticides.
References
- 1. youtube.com [youtube.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chiraltech.com [chiraltech.com]
- 9. chiraltech.com [chiraltech.com]
- 10. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 11. uhplcs.com [uhplcs.com]
- 12. chromatographytoday.com [chromatographytoday.com]
Enhancing the efficacy of Chlorempenthrin in lab-based insecticidal tests
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for enhancing the efficacy of Chlorempenthrin in laboratory-based insecticidal tests.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic pyrethroid insecticide.[1] Like other pyrethroids, its primary mode of action is the disruption of normal nerve function in insects. It binds to voltage-gated sodium channels in the nerve cell membrane, keeping them in an open state, which leads to continuous nerve excitement, paralysis, and ultimately, the death of the insect.[2][3]
Q2: What are the key factors that can influence the efficacy of this compound in a lab setting?
Several factors can significantly impact the observed effectiveness of this compound:
-
Insect Species and Life Stage: Different insect species exhibit varying levels of susceptibility to the same insecticide. Additionally, the life stage (egg, larva, pupa, or adult) can greatly affect efficacy, as some stages may have protective coverings or different metabolic rates.[4]
-
Insecticide Resistance: The development of resistance in insect populations is a major concern.[5] Resistant insects may have genetic mutations that alter the target site (sodium channels), increase the rate of metabolic detoxification, or reduce the penetration of the insecticide through their cuticle.[5][6]
-
Environmental Conditions: Temperature, humidity, and light can affect both the insect's physiology and the stability of the insecticide.[4] Pyrethroids can be sensitive to light and high temperatures, which may cause degradation.[4][7]
-
Dosage and Concentration: Applying a dosage that is too low may not be lethal and can contribute to the development of resistance. Conversely, excessively high doses can lead to misleading results and do not reflect realistic field conditions.[4]
-
Formulation and Application: The choice of solvent, the uniformity of the application (e.g., on a glass vial or leaf surface), and the formulation of the insecticide can all impact its bioavailability and, consequently, its efficacy.[8]
Q3: How can insecticide resistance be identified and managed in lab populations?
Insecticide resistance is a reduction in the sensitivity of an insect population to a pesticide.[5] It can be identified by comparing the response of a field-collected or test population to a known susceptible laboratory strain using a standardized bioassay. A significant increase in the concentration of this compound required to achieve the same level of mortality (e.g., a higher LC50) indicates resistance.
Management in the lab involves:
-
Establishing a baseline of susceptibility with a known susceptible strain.
-
Regularly monitoring the test population for any shifts in susceptibility.
-
Avoiding the use of sub-lethal concentrations in experiments, which can select for resistant individuals.[4]
Q4: Can synergists be used to enhance the efficacy of this compound?
Yes, synergists can be used to increase the toxicity of insecticides. They typically work by inhibiting the detoxification enzymes within the insect, such as cytochrome P450 monooxygenases or esterases.[6][9] While specific studies on this compound synergism are not widely available, a common practice for pyrethroids is to use synergists like piperonyl butoxide (PBO) to counteract metabolic resistance, making the insecticide more effective.[10]
Experimental Protocols
Protocol 1: Residual Contact Bioassay via Vial Coating
This method is commonly used to evaluate the efficacy of insecticides like this compound against various insect species.
1. Materials Required:
-
Technical grade this compound (≥95% purity)
-
Analytical grade acetone (or another suitable volatile solvent)
-
Glass scintillation vials (e.g., 20 ml) with caps
-
Micropipettes
-
Vortex mixer
-
Fume hood
-
Test insects (both a susceptible lab strain and the test strain)
-
Aspirator for handling insects
-
Incubator or environmental chamber set to desired conditions
2. Preparation of Stock and Dilution Solutions:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 1000 µg/ml) of this compound in acetone. The exact weight should be corrected for the purity of the technical grade material.[8]
-
Formula: Weight (mg) = [Desired Concentration (µg/ml) x Volume (ml)] / [% Purity x 10]
-
-
Serial Dilutions: Perform serial dilutions from the stock solution to create a range of at least five concentrations. These concentrations should be chosen to produce a range of mortality from >0% to <100%. A control solution of acetone only must be included.
Table 1: Example Serial Dilution Scheme
| Vial Label | Concentration (µg/ml) | Volume of Previous Dilution (ml) | Volume of Acetone (ml) |
| Stock | 1000 | - | - |
| C1 | 100 | 1 | 9 |
| C2 | 10 | 1 (from C1) | 9 |
| C3 | 1 | 1 (from C2) | 9 |
| C4 | 0.1 | 1 (from C3) | 9 |
| C5 | 0.01 | 1 (from C4) | 9 |
| Control | 0 | 0 | 10 |
3. Vial Coating Procedure:
-
Inside a fume hood, pipette a fixed volume (e.g., 0.5 ml) of each dilution into a separate glass vial.[11]
-
Coat the entire inner surface of the vial by rolling and swirling it until the solvent has completely evaporated. A vial rotator can be used for consistency.
-
Leave the vials uncapped in the fume hood for at least one hour to ensure all solvent has evaporated.
4. Insect Exposure and Observation:
-
Introduce a set number of insects (e.g., 10-20) into each vial and secure the cap (ensure there is air exchange if needed).[11]
-
Place the vials in an incubator at a controlled temperature and humidity.
-
Record mortality at specific time intervals (e.g., 24, 48, 72 hours). An insect is considered dead if it is unable to move when prodded.
5. Data Analysis:
-
Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.[12]
-
Corrected % Mortality = [ (% Treated Mortality - % Control Mortality) / (100 - % Control Mortality) ] x 100
-
-
Use probit analysis to calculate the Lethal Concentration (LC50, LC99) values. The LC50 is the concentration that kills 50% of the test population.
Troubleshooting Guide
Problem 1: Low or no mortality observed in treated groups.
Caption: Troubleshooting workflow for low insect mortality.
Table 2: Troubleshooting Low Mortality
| Possible Cause | Recommended Solution |
| Incorrect Dosage | Double-check all calculations for stock solution and serial dilutions. Ensure pipettes are properly calibrated.[13] |
| Degradation of this compound | Pyrethroids can be sensitive to light and temperature.[7] Ensure the compound is stored according to the manufacturer's instructions. Prepare fresh solutions for each bioassay.[12] |
| Insect Resistance | The test population may have developed resistance.[14] Test the insecticide against a known susceptible strain to confirm its potency. A significant difference in LC50 values suggests resistance. |
| Poor Bioavailability | Ensure the solvent has fully evaporated and a uniform crystalline layer of insecticide has formed on the vial's surface. Uneven coating can lead to inconsistent exposure. |
| Sub-optimal Environmental Conditions | Low temperatures can decrease insect metabolic rates and activity, reducing insecticide uptake.[4] Ensure the incubator is at the optimal temperature for the test species. |
Problem 2: High mortality (>10%) observed in the control group.
Table 3: Troubleshooting Control Group Mortality
| Possible Cause | Recommended Solution |
| Solvent Toxicity | Although acetone is volatile, residual solvent may harm sensitive insects. Ensure vials are thoroughly dried in a fume hood before introducing insects. |
| Contamination | Glassware may be contaminated. Ensure all vials are properly cleaned, rinsed with acetone, and dried before use. |
| Insect Handling Stress | Mechanical injury during transfer can cause mortality. Use a gentle aspirator and handle insects with care. Allow for an acclimatization period. |
| Unhealthy Insect Colony | The insects may be stressed or suffering from disease. Ensure the colony is healthy and provided with proper nutrition and environmental conditions. |
Problem 3: High variability in results between replicates.
Table 4: Troubleshooting High Variability
| Possible Cause | Recommended Solution |
| Inconsistent Vial Coating | Use a consistent procedure for coating all vials, including the volume of solution and the evaporation technique. A vial rotator can improve uniformity. |
| Inconsistent Insect Age/Stage | Ensure all insects used in the assay are of the same age and life stage, as susceptibility can vary significantly.[4] |
| Pipetting Inaccuracy | Inaccurate pipetting during serial dilutions can lead to large variations in the final concentrations. Calibrate pipettes regularly and use proper technique.[13] |
| "Hot Spots" in Vials | If the insecticide does not coat the vial evenly, insects may avoid treated surfaces, leading to variable exposure. |
Visualized Workflows and Mechanisms
Caption: Standard workflow for an insecticidal vial bioassay.
Caption: Simplified mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [sitem.herts.ac.uk]
- 3. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. nifa.usda.gov [nifa.usda.gov]
- 6. Insights into the Use of Eco-Friendly Synergists in Resistance Management of Leptinotarsa decemlineata (Coleoptera: Chrysomelidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.lsu.edu [repository.lsu.edu]
- 8. entomoljournal.com [entomoljournal.com]
- 9. Field relevance of a synergistic effect observed in the laboratory between an EBI fungicide and a chloronicotinyl insecticide in the honeybee (Apis mellifera L, Hymenoptera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergism between insecticides permethrin and propoxur occurs through activation of presynaptic muscarinic negative feedback of acetylcholine release in the insect central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bioassaysys.com [bioassaysys.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Clean-up Procedures for Chlorempenthrin in Fatty Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of Chlorempenthrin in fatty matrices.
Introduction
The analysis of pesticide residues like this compound, a synthetic pyrethroid, in fatty matrices such as edible oils, animal fats, and dairy products presents significant analytical challenges. The lipophilic nature of most pesticides leads to their accumulation in fat, making effective separation from the matrix crucial for accurate quantification.[1][2] The primary difficulty lies in the high concentration of co-extracted lipids (e.g., triglycerides) and other matrix components that can interfere with analyte determination, cause signal suppression or enhancement (matrix effects), and damage sensitive chromatographic systems.[3][4][5] Therefore, an optimized clean-up procedure is essential to remove these interferences while ensuring high recovery of the target analyte.[6]
This guide focuses on common clean-up techniques, including QuEChERS with various dispersive solid-phase extraction (dSPE) sorbents, Gel Permeation Chromatography (GPC), and Solid-Phase Extraction (SPE), providing detailed protocols and troubleshooting advice to enhance analytical performance.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you resolve common problems during your experiments.
| Issue/Question | Possible Cause(s) | Recommended Solution(s) |
| Q1: Why am I observing low recovery for this compound? | 1. Inefficient Extraction: The chosen solvent may not be effectively extracting the analyte from the fatty matrix. 2. Analyte Loss during Clean-up: this compound may be retained by the clean-up sorbent (e.g., overly retentive SPE phase) or lost during solvent evaporation steps. 3. Incomplete Elution: The elution solvent in SPE or GPC may not be strong enough to release the analyte completely. | 1. Optimize Extraction: Acetonitrile is commonly used in QuEChERS for its weak lipid solubility, which aids in separating fats.[7] For other methods, ensure the solvent is appropriate for pyrethroids. 2. Select Appropriate Sorbent: For dSPE, C18 is used to remove non-polar lipids.[8] Avoid sorbents like graphitized carbon black (GCB) if not necessary, as they can retain planar pesticides. For SPE, ensure the sorbent is not too non-polar. 3. Verify Elution Profile: Conduct a recovery experiment with fortified blank extracts. Test different elution solvents or increase the elution volume. For GPC, ensure the collection window is correctly calibrated to capture the pesticide fraction.[9] |
| Q2: My results show high matrix effects (signal suppression/enhancement). What can I do? | 1. Insufficient Lipid Removal: Co-eluting lipids and fatty acids are the primary cause of matrix effects in fatty samples.[4] 2. Presence of Other Co-extractives: Pigments, sterols, and other minor components can also interfere with ionization in LC-MS or cause baseline noise in GC. | 1. Improve Clean-up: • QuEChERS: Use dSPE sorbents specifically designed for fatty matrices, such as Z-Sep, Z-Sep+, or Enhanced Matrix Removal—Lipid (EMR-Lipid).[8][10][11] EMR-Lipid has been shown to provide excellent clean-up and reduce matrix effects for a majority of analytes.[11][12][13] • Freezing Step: Incorporate a freeze-out step (e.g., with dry ice at -76°C) before dSPE to precipitate a significant portion of the lipids from the acetonitrile extract.[10] 2. Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This is a common strategy to compensate for matrix effects.[4] 3. Employ Isotope-Labeled Internal Standards: While expensive, this is one of the most effective ways to correct for matrix effects.[4] |
| Q3: The chromatographic system (GC/LC) is getting contaminated quickly. | 1. High Molecular Weight Contaminants: Triglycerides and other large molecules are not being effectively removed. These can contaminate the GC liner, column, and detector or build up on the LC column.[3] 2. Ineffective dSPE: Standard dSPE sorbents like PSA/C18 may not be sufficient for samples with high fat content (>15%).[9] | 1. Implement GPC: Gel Permeation Chromatography (GPC) is highly effective at separating analytes from high molecular weight interferences like lipids based on size.[6][14] It is often the recommended method for very fatty samples.[9] 2. Use Advanced Sorbents: For QuEChERS, switch to EMR-Lipid, which utilizes size exclusion and hydrophobic interactions to selectively trap lipids.[15][16] 3. Instrument Maintenance: Use a guard column and perform regular maintenance, such as changing the GC liner and trimming the front of the analytical column. |
| Q4: The relative standard deviations (RSDs) of my replicate analyses are too high. | 1. Inconsistent Sample Preparation: Non-homogenous samples or variations in manual extraction and clean-up steps can lead to poor precision. 2. Variable Clean-up Efficiency: The performance of the dSPE or SPE step may not be consistent across all samples. | 1. Ensure Homogeneity: Thoroughly homogenize the initial sample before weighing. 2. Standardize Workflow: Follow the protocol steps (e.g., shaking times, centrifugation speeds) precisely for every sample. Automation of SPE can improve reproducibility.[17] 3. Choose a Robust Method: Methods using advanced sorbents like EMR-Lipid have been shown to yield better reproducibility (lower RSDs) in fatty matrices.[11][13] |
Frequently Asked Questions (FAQs)
Q1: What are the most common clean-up techniques for analyzing pesticides in fatty matrices? A1: The most widely applied techniques are Gel Permeation Chromatography (GPC), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which typically involves a dispersive SPE (dSPE) clean-up step.[1][3][18]
Q2: Which QuEChERS dSPE sorbent is best suited for fatty matrices? A2: For matrices with low to moderate fat content, a combination of primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar lipids is common.[9] For samples with higher fat content, newer sorbents like Z-Sep (zirconia-based) and especially Enhanced Matrix Removal—Lipid (EMR-Lipid) are more effective at removing lipids while maintaining good analyte recovery.[10][11][12][19]
Q3: When is Gel Permeation Chromatography (GPC) the preferred method? A3: GPC is recommended for samples with very high lipid content (e.g., >15-20%) where other methods like dSPE are insufficient.[9] It excels at removing high molecular weight compounds like triglycerides, which prevents contamination of the analytical system.[6] However, GPC is often more time-consuming and uses larger volumes of solvent compared to modern QuEChERS methods.[9]
Q4: How does Enhanced Matrix Removal—Lipid (EMR—Lipid) work? A4: EMR-Lipid is an innovative sorbent that removes lipids through a dual mechanism of size exclusion and hydrophobic interaction.[16] This allows it to selectively trap long-chain lipid molecules while letting smaller analyte molecules like this compound pass through, resulting in a cleaner extract and high analyte recovery.[15][16]
Q5: Besides clean-up, what other strategies can minimize matrix effects? A5: The most effective strategies include the use of matrix-matched calibration standards, where standards are prepared in blank matrix extract, and the use of stable isotope-labeled internal standards that co-elute with the analyte and experience similar matrix effects.[4] Simple dilution of the final extract can also reduce matrix effects, but this may compromise the limits of detection.
Q6: What is the difference between dispersive SPE (dSPE) and traditional cartridge SPE for clean-up? A6: In dSPE, the sorbent is added directly to the sample extract in a centrifuge tube, which is then shaken and centrifuged.[20] This is a fast and simple process common in QuEChERS. In traditional cartridge SPE, the extract is passed through a packed column (cartridge) containing the sorbent.[20] Cartridge SPE can offer more controlled separation but is generally a more manual and time-consuming process unless automated.
Data Presentation: Comparison of Clean-up Methods
The following tables summarize quantitative data from studies evaluating different clean-up procedures for pesticides in fatty matrices.
Table 1: Performance of QuEChERS dSPE Sorbents in Olive Oil
| dSPE Sorbent(s) | Average Recovery (%) | RSD (%) | Key Findings & Reference |
| Z-Sep+ / PSA / MgSO₄ | 72–107% (for 92% of analytes) | < 18% | Provided efficient clean-up with good recoveries.[12] |
| EMR-Lipid | 70–113% (for 95% of analytes) | < 14% | Showed better clean-up capacity, less matrix effect, and better precision than the Z-Sep+ combination.[12] |
| PSA / C18 | 70-120% (for most analytes) | < 20% | A standard combination, but may be less effective for very fatty or complex oils compared to newer sorbents.[19] |
| Z-Sep | Generally good recoveries, but performance can be matrix-dependent. | < 20% | Effective at removing fat, but EMR-Lipid often shows superior performance in reducing matrix effects.[10][11] |
Table 2: Comparison of GPC and EMR-Lipid for High-Fat Samples
| Technique | Matrix Example | Fat Content | Lipid Removal | Throughput | Key Findings & Reference |
| Gel Permeation Chromatography (GPC) | Avocado, Animal Fat | 15–20% | Nearly quantitative removal of high MW lipids.[14] | Low (time-consuming, large solvent use).[9] | The traditional gold standard for high-fat matrices but is being replaced by faster methods.[9] |
| EMR-Lipid (dSPE) | Avocado, Bovine Meat | 15–20% | Highly efficient and selective lipid removal.[9][15] | High (fast, simple dSPE workflow).[9] | A faster and simpler alternative to GPC, demonstrating comparable or better performance with significantly less solvent.[9][16] |
Experimental Protocols
Protocol 1: Modified QuEChERS with EMR-Lipid dSPE Cleanup for Edible Oil
This protocol is adapted from methodologies designed for the analysis of multiclass pesticides in fatty matrices.[10][12]
-
Sample Extraction:
-
Weigh 5 g of the homogenized oil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate internal standard if required.
-
Vortex or shake vigorously for 2 minutes to ensure thorough mixing.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute immediately after adding salts.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Optional Freezing Step (for very fatty samples):
-
Place the centrifuge tube in a freezer at -20°C for at least 1 hour or in a dry ice bath for 5-10 minutes to precipitate lipids.
-
Centrifuge again while cold to pellet the solidified fats.
-
-
EMR-Lipid Dispersive SPE Cleanup:
-
In a new 15 mL centrifuge tube, add 0.5 g of EMR-Lipid powder.
-
Activate the EMR-Lipid by adding 2.5 mL of water and vortexing for 1 minute.
-
Transfer 5 mL of the acetonitrile supernatant from the extraction step to the tube containing the activated EMR-Lipid.
-
Vortex for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned supernatant.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for GC-MS/MS or LC-MS/MS analysis.
-
Protocol 2: Gel Permeation Chromatography (GPC) Cleanup
This protocol describes a typical GPC clean-up for removing lipids prior to analysis.[9][21]
-
System Preparation:
-
Use a GPC system equipped with a glass column packed with Bio-Beads S-X3 (or equivalent).[9]
-
Set the mobile phase to a mixture of ethyl acetate/cyclohexane (1:1 v/v) at a flow rate of 5 mL/min.[9]
-
Calibrate the system using a standard mixture of corn oil (to mark the lipid fraction) and the pesticide of interest (to determine the analyte fraction) to establish the "dump" and "collect" times.
-
-
Sample Preparation & Injection:
-
Prepare an initial extract of the fatty sample (e.g., using solvent extraction).
-
Concentrate the extract and redissolve it in the GPC mobile phase.
-
Inject an aliquot (e.g., 5 mL) of the sample extract onto the GPC column via the injection loop.[9]
-
-
Fraction Collection:
-
During the run, divert the initial eluate containing the high molecular weight lipids to waste (the "dump" fraction). A typical dump time might be the first 18 minutes.[9]
-
Switch the valve to collect the subsequent fraction containing the smaller pesticide molecules (the "collect" fraction). A typical collect window might be from 18 to 42 minutes.[9]
-
-
Post-GPC Processing:
-
Collect the analyte fraction in a collection flask.
-
Concentrate the collected fraction using a rotary evaporator to a final volume of approximately 1 mL.[9]
-
The sample is now ready for final analysis.
-
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the workflows for common clean-up procedures and a logical approach to troubleshooting.
Caption: General workflow for the QuEChERS method with dSPE cleanup.
Caption: Workflow for Gel Permeation Chromatography (GPC) cleanup.
Caption: Decision tree for troubleshooting common analytical issues.
References
- 1. Sample preparation and determination of pesticides in fat-containing foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. gilson.com [gilson.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Large multiresidue analysis of pesticides in edible vegetable oils by using efficient solid-phase extraction sorbents based on quick, easy, cheap, effective, rugged and safe methodology followed by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of different cleanup sorbents for multiresidue pesticide analysis in fatty vegetable matrices by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of gel permeation chromatography for clean up of human adipose tissue samples for GC/MS analysis of pesticides and other chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. chemetrix.co.za [chemetrix.co.za]
- 17. Online Solid Phase Extraction High-Performance Liquid Chromatography – Isotope Dilution – Tandem Mass Spectrometry Quantification of Organophosphate Pesticides, Synthetic Pyrethroids, and Selected Herbicide Metabolites in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Determination of 255 pesticides in edible vegetable oils using QuEChERS method and gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Determination of pesticides in fatty matrices using gel permeation clean-up followed by GC-MS/MS and LC-MS/MS analysis: A comparison of low- and high-pressure gel permeation columns - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Toxicity of Chlorempenthrin and Deltamethrin in Insects: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the comparative toxicity of insecticides is paramount for developing effective and selective pest control strategies. This guide provides an objective comparison of the toxicity of two synthetic pyrethroid insecticides, chlorempenthrin and deltamethrin, in key insect species, supported by available experimental data and methodologies.
Executive Summary
This compound and deltamethrin are both synthetic pyrethroid insecticides that target the nervous system of insects, leading to paralysis and death. While deltamethrin is a widely studied and commonly used insecticide with a well-documented toxicity profile, this compound is a newer agent often described as having high efficiency and low toxicity. However, a direct comparative analysis of their potency in insects through publicly available, peer-reviewed quantitative data is limited. This guide synthesizes the available information on their mechanism of action, toxicity, and the experimental protocols used for their evaluation.
Mechanism of Action: Targeting the Insect Nervous System
Both this compound and deltamethrin are classified as pyrethroids and share a common mechanism of action. They primarily act on the voltage-gated sodium channels in the nerve cell membranes of insects.[1][2] By binding to these channels, they prolong their opening, leading to a continuous influx of sodium ions.[3] This disrupts the normal transmission of nerve impulses, causing hyperexcitation of the nervous system, followed by paralysis and ultimately, death of the insect.[3]
Deltamethrin, a Type II pyrethroid, is known to cause a long-lasting prolongation of the sodium current in nerve membranes. While specific comparative studies on the molecular interaction of this compound are scarce, as a pyrethroid, it is expected to have a similar disruptive effect on insect nerve function.[4]
Comparative Toxicity Data
For deltamethrin, the median lethal dose (LD50) values vary depending on the insect strain, exposure method, and environmental conditions. For instance, studies have reported LD50 values for deltamethrin in susceptible strains of Musca domestica and Blattella germanica. In contrast, specific LD50 or LC50 values for this compound against these insect species from peer-reviewed studies are not currently available in the public domain. Descriptive literature suggests this compound possesses high efficacy and rapid knockdown effects against these pests.[1][5]
| Insecticide | Insect Species | Method | LD50 | Reference |
| Deltamethrin | Musca domestica (susceptible strain) | Topical Application | 0.057 µg/g | [4] |
| Deltamethrin | Blattella germanica (susceptible strain) | Topical Application | 1.8 ng/insect (24h) | |
| This compound | Musca domestica | - | Data not available | - |
| This compound | Blattella germanica | - | Data not available | - |
Table 1. Available Quantitative Toxicity Data for Deltamethrin. Data for this compound is not available in the reviewed literature.
Experimental Protocols
The evaluation of insecticide toxicity typically involves standardized laboratory bioassays to determine the dose-response relationship. Common methods include topical application, contact assays (e.g., glass jar or filter paper), and feeding assays.
Topical Application Bioassay
This method is frequently used to determine the intrinsic toxicity of an insecticide by direct application to the insect's body.
-
Insect Rearing: Healthy, adult insects of a specific age and sex are selected from a laboratory colony reared under controlled conditions (temperature, humidity, and photoperiod).
-
Insecticide Dilution: A series of graded concentrations of the technical grade insecticide are prepared in a suitable solvent, typically acetone.
-
Application: A precise volume (e.g., 1 microliter) of each insecticide dilution is applied to the dorsal thorax of each insect using a calibrated microapplicator. A control group is treated with the solvent alone.
-
Observation: Treated insects are held in clean containers with food and water. Mortality is assessed at specific time points, usually 24, 48, and 72 hours post-treatment.
-
Data Analysis: The mortality data is subjected to probit analysis to calculate the LD50 value, which is the dose required to kill 50% of the test population.
Conclusion
Both this compound and deltamethrin are effective pyrethroid insecticides that function by disrupting the nervous system of insects. Deltamethrin is a well-characterized insecticide with established toxicity profiles against various insect pests. This compound is described as a high-efficiency insecticide, however, there is a notable lack of publicly available, peer-reviewed quantitative data to facilitate a direct and robust comparative toxicity assessment with deltamethrin. To provide a conclusive comparison, further research generating head-to-head toxicity data (e.g., LD50 values) for this compound and deltamethrin against key insect species using standardized experimental protocols is essential. Such studies would be invaluable for the development of informed and effective pest management strategies.
References
- 1. greentreechem.com [greentreechem.com]
- 2. Human Poisoning with Chlorpyrifos and Cypermethrin Pesticide Mixture: Assessment of Clinical Outcome of Cases Admitted in a Tertiary Care Hospital in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [sitem.herts.ac.uk]
- 4. This compound For Insecticides CAS No.54407-47-5 Suppliers,Manufacturer - PROBIG [gzprobig.com]
- 5. Mosquito Killer this compound - this compound 95% Tc and this compound Insecticide [senton.en.made-in-china.com]
Efficacy comparison between Chlorempenthrin and other pyrethroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of several key synthetic pyrethroid insecticides. While this document aims to offer a comprehensive comparison, it is important to note a significant lack of publicly available, direct comparative efficacy data for Chlorempenthrin against other common pyrethroids. Therefore, this guide will focus on the well-documented efficacies of Deltamethrin, Permethrin, and Cypermethrin, providing a framework for understanding pyrethroid performance based on available experimental data.
Introduction to Pyrethroids
Pyrethroids are a major class of synthetic insecticides that mimic the chemical structures of pyrethrins, natural insecticides derived from chrysanthemum flowers. They are highly effective against a broad spectrum of insect pests and are widely used in agriculture, public health, and residential pest control. The primary mode of action for pyrethroids involves the disruption of voltage-gated sodium channels in the nervous systems of insects, leading to paralysis and death.
Comparative Efficacy of Common Pyrethroids
While direct comparative data for this compound is unavailable in the reviewed literature, extensive research has been conducted on other widely used pyrethroids. The following table summarizes a selection of reported efficacy data for Deltamethrin, Cypermethrin, and Permethrin against various insect species. It is crucial to note that efficacy can vary significantly based on the target insect species, its life stage, environmental conditions, and the presence of resistance mechanisms.
Table 1: Comparative Efficacy Data for Selected Pyrethroids
| Pyrethroid | Insect Species | Metric | Value | Reference |
| Deltamethrin | Anopheles gambiae (susceptible) | Mortality (24h) | >90% | [1] |
| Aedes aegypti (resistant) | Mortality (24h) | 44.2% | [2] | |
| Triatoma infestans | Mortality (5 months post-spraying) | 95% (at double dose) | ||
| Cypermethrin | Aedes aegypti (resistant) | Mortality (24h) | <3% | [2] |
| Blattella germanica (resistant) | Resistance Ratio | 29 to 337 | ||
| Anopheles spp. | Mortality | Faster than Chlorpyrifos | [3] | |
| Permethrin | Anopheles gambiae (susceptible) | Mortality (24h) | 72.4% (soon after dipping) | [1] |
| Aedes aegypti | Knockdown Rate | Varies by population | [4] | |
| Cimex lectularius (lab strain) | LT50 | 88 min |
Note: This table presents a selection of data from various studies and is not a direct head-to-head comparison under identical conditions. Resistance ratios indicate the factor by which a resistant strain is less susceptible than a susceptible strain.
Experimental Protocols for Efficacy Testing
Standardized bioassays are essential for the accurate comparison of insecticide efficacy. The World Health Organization (WHO) has established several protocols for this purpose. Below are detailed methodologies for two commonly used bioassays.
WHO Cone Bioassay
The WHO cone bioassay is a standard method to assess the efficacy of insecticides on treated surfaces, such as insecticide-treated nets (ITNs).
Objective: To determine the knockdown and mortality rates of mosquitoes exposed to a treated surface.
Materials:
-
WHO plastic cones
-
Treated and untreated (control) netting or other surfaces (25cm x 25cm)
-
Aspirator
-
Holding cups with access to a sugar solution
-
Timer
-
Insectary maintained at 27±2°C and 75±10% relative humidity
Procedure:
-
Secure a piece of the treated netting to a frame at a 45° angle.
-
Place a WHO cone on the surface of the netting.
-
Introduce 5-10 non-blood-fed female mosquitoes (e.g., Anopheles gambiae or Aedes aegypti, 2-5 days old) into the cone using an aspirator.
-
Expose the mosquitoes to the treated surface for a fixed period, typically 3 minutes.
-
After the exposure period, carefully remove the mosquitoes from the cone using the aspirator and transfer them to a clean holding cup.
-
Provide the mosquitoes with access to a 10% sugar solution.
-
Record the number of knocked-down mosquitoes at various time points, typically up to 60 minutes post-exposure.
-
Record the final mortality after 24 hours.
-
Repeat the procedure with untreated netting for the control group.
-
If control mortality is between 5% and 20%, the test mortalities should be corrected using Abbott's formula. If control mortality is over 20%, the test is considered invalid.
WHO Tunnel Test
The tunnel test is a semi-field bioassay designed to evaluate the performance of ITNs by assessing their ability to prevent blood-feeding and cause mortality.
Objective: To assess the blood-feeding inhibition and mortality rates of mosquitoes in the presence of a treated net with holes.
Materials:
-
Glass or plastic tunnel (typically 60 cm long)
-
Two screened cages to fit at either end of the tunnel
-
Treated and untreated netting with standardized holes (e.g., nine 1 cm diameter holes)
-
A suitable host animal (e.g., guinea pig or rabbit) or an artificial blood source
-
Aspirator
-
Holding cups
Procedure:
-
Place the treated netting with holes in a frame and position it one-third of the way down the tunnel.
-
Place the host animal or blood source in the shorter section of the tunnel.
-
Release 100 non-blood-fed female mosquitoes into the longer section of the tunnel.
-
The test is typically run overnight in the dark to simulate natural host-seeking behavior.
-
The next morning, collect the mosquitoes from both sections of the tunnel using an aspirator, separating them into live and dead, and blood-fed and unfed.
-
Hold the live mosquitoes for 24 hours with access to a sugar solution to record delayed mortality.
-
Calculate the blood-feeding inhibition rate by comparing the proportion of fed mosquitoes in the treated and control tunnels.
-
Calculate the overall mortality rate.
Signaling Pathways and Mechanism of Action
Pyrethroids exert their insecticidal effect by targeting the voltage-gated sodium channels (VGSCs) in the neurons of insects.
Caption: Mechanism of action of pyrethroid insecticides on insect neurons.
Insecticide resistance to pyrethroids can develop through several mechanisms, primarily target-site insensitivity and metabolic resistance.
Caption: Key mechanisms of insect resistance to pyrethroid insecticides.
Experimental Workflow and Logic
The following diagrams illustrate a typical experimental workflow for comparing pyrethroid efficacy and the logical relationship in such a comparison.
Caption: A generalized experimental workflow for pyrethroid efficacy testing.
Caption: Logical framework for comparing the efficacy of two pyrethroids.
Conclusion and Future Directions
The comparison of pyrethroid efficacy is a cornerstone of effective pest management and the development of new insecticidal compounds. While Deltamethrin, Permethrin, and Cypermethrin are well-characterized, there is a clear need for publicly available, peer-reviewed data on the efficacy of this compound to allow for direct and meaningful comparisons. Future research should focus on conducting standardized bioassays that include this compound alongside other pyrethroids to fill this knowledge gap. Such studies will be invaluable for researchers, scientists, and public health professionals in making informed decisions regarding insecticide selection and resistance management strategies.
References
- 1. Comparison of deltamethrin tablet formulation with liquid deltamethrin and permethrin for bednet treatment in The Gambia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of deltamethrin as indoor residual spray or on insecticide treated nets for mosquito control in Lake Chilwa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Laboratory evaluations of insecticide product efficacy for control of Cimex lectularius - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Chlorempenthrin Detection by GC-MS and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the detection and quantification of Chlorempenthrin, a pyrethroid insecticide. The information presented is based on established methodologies for pesticide residue analysis and serves as a practical guide for cross-validating these two powerful analytical techniques.
Introduction
This compound is a synthetic pyrethroid insecticide used to control a variety of pests in agriculture. Monitoring its residues in food and environmental samples is crucial for ensuring consumer safety and regulatory compliance. Both GC-MS and LC-MS/MS are widely employed for this purpose, each offering distinct advantages and limitations. Cross-validation of these methods is essential to ensure the accuracy, reliability, and comparability of analytical results.
Data Presentation: A Comparative Overview
The following table summarizes typical performance data for the analysis of pyrethroid insecticides, including compounds structurally similar to this compound, using GC-MS and LC-MS/MS. These values are representative and may vary depending on the specific matrix, instrumentation, and experimental conditions.
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.0005 - 0.05 mg/kg[1] | 0.020 - 0.1 µg/L[2] |
| Limit of Quantification (LOQ) | 0.004 - 0.1 mg/kg[1] | 10 ng/L[3] |
| **Linearity (R²) ** | > 0.99[4] | ≥ 0.99[5] |
| Recovery (%) | 70 - 120%[1] | 70 - 120%[5] |
| Precision (RSD) | < 20%[1] | ≤ 20%[6] |
| Matrix Effects | Can be significant, often requiring matrix-matched standards or cleanup.[7] | Can be significant, often mitigated by dilution or advanced cleanup.[5] |
| Compound Amenability | Suitable for volatile and thermally stable compounds. | Broad applicability to a wide range of polar and non-polar compounds.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound using GC-MS and LC-MS/MS, based on common practices for pesticide residue analysis.
1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[7][9]
-
Extraction:
-
Homogenize 10-15 g of the sample (e.g., fruit, vegetable) with 10-15 mL of acetonitrile.
-
Add magnesium sulfate (MgSO₄) and sodium chloride (NaCl) to induce phase separation and drive the pesticides into the acetonitrile layer.
-
Shake vigorously and centrifuge.[9]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Add a mixture of primary secondary amine (PSA) sorbent to remove organic acids, sugars, and fatty acids, and MgSO₄ to remove excess water. For fatty matrices, C18 sorbent may also be added.
-
Vortex and centrifuge. The resulting supernatant is ready for analysis.[10]
-
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A low-polarity capillary column, such as a 5% diphenyl/95% dimethyl polysiloxane phase (e.g., TR-5MS), is commonly used for pesticide analysis.[11]
-
Injection: Splitless injection is typically used for trace analysis to maximize the transfer of analytes to the column.[9]
-
Oven Temperature Program: A programmed temperature ramp is used to separate the analytes based on their boiling points and interaction with the stationary phase.
-
Carrier Gas: Helium is the most common carrier gas.[12]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) is standard for GC-MS.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for tandem MS systems is used for quantification to enhance sensitivity and selectivity by monitoring specific fragment ions of the target analyte.[12]
-
3. LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reversed-phase C18 column is typically used for the separation of pyrethroids.[13]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization, is employed.[13]
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization: Electrospray Ionization (ESI) is the most common ionization technique for LC-MS analysis of pesticides.[13]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring the transition of a specific precursor ion to one or more product ions.[13]
-
Mandatory Visualization
Caption: Workflow for the cross-validation of this compound detection by GC-MS and LC-MS/MS.
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the determination of this compound residues.
-
GC-MS is a robust and well-established technique, particularly suitable for volatile and semi-volatile compounds. Its sensitivity and selectivity are excellent, especially when using tandem mass spectrometry (GC-MS/MS).[14]
-
LC-MS/MS offers greater versatility for a wider range of compounds, including those that are thermally labile or less volatile. It often requires less sample cleanup and can provide very low detection limits.[14]
The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the analysis, including the matrix, the required sensitivity, and the available instrumentation. A thorough cross-validation, as outlined in this guide, is imperative to ensure data integrity and consistency when using both methods in a laboratory setting. This ensures that results are comparable and reliable, regardless of the analytical platform used.
References
- 1. agilent.com [agilent.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. agilent.com [agilent.com]
- 4. Development and application of GC-MS method for monitoring of long-term exposure to the pesticide cypermethrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A review of emerging techniques for pyrethroid residue detection in agricultural commodities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. cromlab-instruments.es [cromlab-instruments.es]
- 12. ijcap.in [ijcap.in]
- 13. cdpr.ca.gov [cdpr.ca.gov]
- 14. journals.ekb.eg [journals.ekb.eg]
Inter-laboratory Comparison of Analytical Methods for Chlorempenthrin and Other Synthetic Pyrethroids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the determination of Chlorempenthrin and other synthetic pyrethroid insecticides. Due to a lack of publicly available inter-laboratory comparison data specifically for this compound, this document leverages data from studies on other structurally similar pyrethroids to provide a comprehensive performance comparison. The principles and methodologies discussed are directly applicable to the analysis of this compound in various matrices.
The analysis of pyrethroid insecticides, including this compound, is predominantly carried out using chromatographic techniques. Gas chromatography (GC) is often preferred for its high sensitivity and efficiency in analyzing volatile and semi-volatile compounds like many pyrethroids.[1] High-performance liquid chromatography (HPLC) serves as a valuable alternative, particularly for thermally labile or less volatile pyrethroids.[2]
The choice of analytical method is often dictated by the sample matrix, the required level of sensitivity, and the available instrumentation. For residue analysis in complex matrices such as food and environmental samples, the sample preparation and cleanup steps are critical for achieving accurate and reproducible results.
Data Presentation: Performance of Analytical Methods for Pyrethroid Insecticides
The following tables summarize the performance characteristics of common analytical methods used for the determination of pyrethroid insecticides. This data is derived from inter-laboratory studies and method validation reports for pyrethroids other than this compound and should be considered indicative of the performance expected for this compound analysis.
Table 1: Gas Chromatography (GC) Based Methods
| Method | Matrix | Analyte(s) | Limit of Quantification (LOQ) | Recovery (%) | Repeatability (RSDr %) | Reproducibility (RSDR %) | Reference |
| GC-ECD | Milk, Fish, Eggs, Beef Fat | 6 Pyrethroids | 4 - 127 ng/g | Not Reported | 1.5 - 39 | 29 - 62 | [3] |
| GC-MS | Agricultural Products | Multiresidue Pyrethroids | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| GC-MS/MS | Foods of Animal Origin | 17 Pyrethroids | 0.01 mg/kg | 75.2 - 109.8 | <10 | Not Reported | [5] |
Table 2: High-Performance Liquid Chromatography (HPLC) Based Methods
| Method | Matrix | Analyte(s) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Reference |
| HPLC-UV | Olive Oil | Deltamethrin | 0.2 mg/kg | ~80 | Not Reported | [6] |
| HPLC-DAD | Pharmaceutical Formulations | Chlorphenamine Maleate | Not specified | >99 | <1 | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are typical experimental protocols for the analysis of pyrethroid insecticides using GC and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Pyrethroid Residue Analysis
This protocol is a generalized procedure based on common practices for the analysis of pyrethroid residues in food matrices.
a. Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is widely adopted for the extraction of pesticide residues from food samples.
-
Homogenization: Homogenize a representative sample (e.g., 10-15 g of a fruit or vegetable).
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids, and C18 to remove non-polar interferences).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract: The resulting supernatant is ready for GC-MS analysis.
b. Instrumental Analysis
-
Gas Chromatograph (GC):
-
Column: A low-bleed, mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
-
Inlet: Splitless injection at a temperature of 250-280°C.
-
Oven Temperature Program: A typical program starts at a lower temperature (e.g., 70°C), ramps up to a higher temperature (e.g., 300°C) to elute the pyrethroids, and holds for a few minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis and enhanced sensitivity, or full scan for screening.
-
Mass Range: A typical scan range would be m/z 50-550.
-
High-Performance Liquid Chromatography-UV (HPLC-UV) Method for Pyrethroid Analysis
This protocol outlines a general procedure for the analysis of pyrethroids that are amenable to HPLC.
a. Sample Preparation
-
Extraction:
-
Homogenize the sample.
-
Extract a known weight of the homogenized sample with a suitable solvent mixture (e.g., acetonitrile/water).
-
The extraction can be facilitated by sonication or mechanical shaking.
-
-
Cleanup (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., C18) with the appropriate solvents.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the pyrethroids with a suitable solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
b. Instrumental Analysis
-
High-Performance Liquid Chromatograph (HPLC):
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically used.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.[7]
-
Injection Volume: Typically 10-20 µL.
-
-
UV Detector:
-
Wavelength: Detection is performed at a wavelength where the pyrethroid of interest exhibits maximum absorbance. This needs to be determined for each specific analyte.
-
Mandatory Visualizations
Workflow for an Inter-laboratory Comparison Study
Caption: General workflow of an inter-laboratory comparison study.
Comparison of GC and HPLC Analytical Workflows for Pyrethroids
Caption: Comparison of GC and HPLC analytical workflows.
References
- 1. A review of emerging techniques for pyrethroid residue detection in agricultural commodities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [High performance liquid chromatography: application in pesticide residue analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interlaboratory study of a multiresidue gas chromatographic method for determination of organochlorine and pyrethroid pesticides and polychlorobiphenyls in milk, fish, eggs, and beef fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interlaboratory study of identification and quantitation of multiresidue pyrethroids in agricultural products by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Pyrethroid Insecticides in Foods of Animal Origins Using the Modified QuEChERS Method and Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 8. eurachem.org [eurachem.org]
Validating Chlorempenthrin Quantification: A Comparative Guide to SANTE-Compliant Methods
For researchers, scientists, and drug development professionals, the accurate quantification of pesticide residues is paramount for ensuring food safety and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for Chlorempenthrin, a synthetic pyrethroid insecticide, validated according to the rigorous SANTE/11312/2021 guidelines. We present a detailed examination of the prevalent QuEChERS extraction method coupled with advanced chromatographic techniques, alongside a comparative look at alternative analytical approaches.
The European Union's SANTE/11312/2021 document provides a framework for the validation of analytical methods for pesticide residues in food and feed, ensuring data is reliable and comparable across laboratories.[1][2][3] This guide delves into the practical application of these guidelines for the quantification of this compound, focusing on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Standard Approach: QuEChERS Coupled with Mass Spectrometry
The QuEChERS method has become the gold standard for pesticide residue analysis due to its simplicity, speed, and broad applicability.[4][5][6] It involves a two-step process: an initial extraction and partitioning step using acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup to remove interfering matrix components.[4][7]
Following extraction, this compound is typically quantified using either GC-MS/MS or LC-MS/MS. Both techniques offer high sensitivity and selectivity, which are crucial for detecting trace levels of pesticide residues in complex food matrices.
Method Validation Parameters according to SANTE/11312/2021
The SANTE guidelines stipulate several key parameters that must be evaluated to validate an analytical method. These include linearity, accuracy (measured as recovery), precision (expressed as relative standard deviation or RSD), limit of detection (LOD), and limit of quantification (LOQ).
A workflow for the quantification of pesticide residues, including this compound, in food matrices is outlined below.
Comparative Performance Data
While specific validation data for this compound under the latest SANTE guidelines is not extensively published, data from studies on other synthetic pyrethroids and multi-residue methods provide a strong indication of expected performance.
| Parameter | GC-MS/MS | LC-MS/MS | Alternative Methods (e.g., HPLC-UV) | SANTE Guideline |
| **Linearity (R²) ** | ≥0.99 | ≥0.99 | ≥0.99 | ≥0.99 |
| Accuracy (Recovery) | 70-120% | 70-120% | 80-110% | 70-120% |
| Precision (RSD) | <20% | <20% | <15% | ≤20% |
| LOD | 0.02 - 0.26 µg/L | 0.02 - 1.90 µg/kg | Higher than MS methods | Method dependent |
| LOQ | 0.06 - 0.87 µg/L | 10 µg/kg | Higher than MS methods | Method dependent |
Note: The data presented for GC-MS/MS and LC-MS/MS are typical values observed for pyrethroids and other pesticides in various food matrices and may not be specific to this compound. The performance of alternative methods can vary significantly based on the specific technique and matrix.
In-Depth Look at Analytical Techniques
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a powerful technique for the analysis of volatile and semi-volatile compounds like many pyrethroids. It offers excellent separation efficiency and highly specific detection, minimizing matrix interference.
Experimental Protocol (General):
-
Sample Extraction: A homogenized sample (e.g., 10g of a fruit or vegetable) is extracted with acetonitrile.
-
QuEChERS Cleanup: An aliquot of the extract is cleaned using a d-SPE kit containing primary secondary amine (PSA) to remove organic acids, C18 to remove non-polar interferences, and magnesium sulfate to remove water.
-
GC-MS/MS Analysis: The final extract is injected into the GC-MS/MS system. The separation is typically performed on a capillary column (e.g., DB-5ms), and the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is particularly suited for the analysis of less volatile and thermally labile pesticides. It offers complementary selectivity to GC-MS/MS.
Experimental Protocol (General):
-
Sample Extraction and Cleanup: The same QuEChERS procedure as for GC-MS/MS is typically employed.
-
LC-MS/MS Analysis: The final extract is injected into the LC-MS/MS system. Separation is achieved on a reverse-phase column (e.g., C18). The mass spectrometer, often equipped with an electrospray ionization (ESI) source, is operated in MRM mode.
Alternative Analytical Methods
While GC-MS/MS and LC-MS/MS are the preferred methods for pesticide residue analysis under SANTE guidelines due to their sensitivity and specificity, other techniques can be used, particularly for screening purposes or in laboratories with limited access to mass spectrometric instrumentation.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is less sensitive and selective than mass spectrometry-based methods. It is more susceptible to matrix interference, which can lead to less accurate quantification. However, it can be a cost-effective option for analyzing samples with higher concentrations of this compound.
-
Gas Chromatography with Electron Capture Detection (GC-ECD): GC-ECD is highly sensitive to halogenated compounds like pyrethroids. However, it is less specific than MS detection and can be prone to interferences from other halogenated compounds in the sample matrix.
The logical relationship for selecting an appropriate analytical method for this compound quantification is depicted below.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. Development and validation according to the SANTE guidelines of a QuEChERS-UHPLC-QTOF-MS method for the screening of 204 pesticides in bivalves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficiency of QuEChERS approach for determining 52 pesticide residues in honey and honey bees - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples [mdpi.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
Comparative Analysis of Pyrethroid Insecticide Residual Activity on Various Surfaces
A notable gap in publicly available data exists for the residual activity of Chlorempenthrin. Despite a comprehensive search of scientific literature, technical data sheets, and patent databases, no quantitative data on the residual efficacy of this compound on different surfaces was identified. Therefore, a direct comparative analysis including this compound cannot be provided at this time. This guide instead offers a comparative analysis of three other widely used synthetic pyrethroid insecticides: Deltamethrin, Lambda-cyhalothrin, and Permethrin. The data presented is compiled from various scientific studies and provides insights into their residual performance on common household and structural surfaces.
This guide is intended for researchers, scientists, and professionals in drug development and pest management, providing a comparative overview of the residual efficacy of selected pyrethroid insecticides. The information is presented to facilitate an objective comparison of their performance based on available experimental data.
Comparative Residual Activity of Pyrethroid Insecticides
The following tables summarize the residual activity of Deltamethrin, Lambda-cyhalothrin, and Permethrin on various surfaces as reported in scientific studies. Efficacy is typically measured by the mortality rate of target insects after exposure to the treated surface over a specified period.
Table 1: Residual Efficacy of Deltamethrin on Various Surfaces
| Surface | Target Insect | Application Rate | Duration of ≥80% Mortality | Source(s) |
| Wood | Culex pipiens | Not Specified | 8 weeks | [1] |
| Mud | Culex pipiens | Not Specified | 8 weeks | [1] |
| Cement | Culex pipiens | Not Specified | 8 weeks | [1] |
| Steel | Sitophilus oryzae & Rhyzopertha dominica | 0.2-0.4 mg/cm² | > 6 months | |
| Ceramic | Sitophilus oryzae & Rhyzopertha dominica | 0.2-0.4 mg/cm² | > 6 months | |
| Plywood | Sitophilus oryzae & Rhyzopertha dominica | 0.4 mg/cm² | 3 months | |
| Plastic | Sitophilus oryzae | 0.4 mg/cm² | 4 months |
Table 2: Residual Efficacy of Lambda-cyhalothrin on Various Surfaces
| Surface | Target Insect | Application Rate | Duration of ≥80% Mortality | Source(s) |
| Wood | Phlebotomus papatasi | Not Specified | 10 weeks | [1] |
| Wood | Culex pipiens | Not Specified | 12 weeks | [1] |
| Cement | Phlebotomus papatasi & Culex pipiens | Not Specified | > 10 weeks | [1] |
| Concrete | Sitophilus oryzae | 10 mg/m² (CS formulation) | 90 days | |
| Metal | Sitophilus oryzae | 10 mg/m² (CS formulation) | > 180 days | |
| Plywood | Sitophilus oryzae | 10 mg/m² (CS formulation) | < 120 days |
Table 3: Residual Efficacy of Permethrin on Various Surfaces
| Surface | Target Insect | Application Rate | Duration of Efficacy | Source(s) |
| Wood | Culex pipiens molestus | 0.005 g/m² (WP) | ~ 2 months | |
| Whitewashed Surface | Culex pipiens molestus | Not Specified | ~ 2 months | |
| Ceramics | Culex pipiens molestus | 0.02 g/m² (WP) | ~ 2 months | |
| Limewashed Surface | Culex pipiens molestus | 0.02 g/m² (WP) | ~ 2 months | |
| Indoor Wood, Mud, Cement | Phlebotomus papatasi & Culex pipiens | Not Specified | Negligible | [1] |
Experimental Protocols
The data presented in this guide is primarily derived from studies employing standardized bioassays to determine insecticide residual efficacy. The most common method cited is the World Health Organization (WHO) Cone Bioassay.
WHO Cone Bioassay Protocol
The WHO cone bioassay is a standardized method used to assess the efficacy of insecticides on various surfaces against mosquitoes and other flying insects.
-
Preparation of Treated Surfaces: Test surfaces (e.g., wood, cement, mud blocks) of a standardized size are sprayed with a specific concentration of the insecticide formulation. Control surfaces are treated with the carrier solvent or water alone. The treated surfaces are then aged under controlled conditions for specified periods.
-
Insect Exposure: A clear plastic or glass cone of a standard size is placed onto the treated surface. A specified number of susceptible, non-blood-fed female insects (typically 5-10) are introduced into the cone.
-
Exposure Duration: The insects are exposed to the treated surface for a defined period, typically 30 minutes.
-
Post-Exposure Observation: After the exposure period, the insects are transferred to a clean holding container with access to a sugar solution.
-
Mortality Assessment: Mortality is recorded at specified time intervals, usually 24 hours post-exposure. An insect is considered dead if it is immobile or unable to stand or fly in a coordinated manner.
-
Data Analysis: The percentage mortality is calculated for each surface type and time point. The residual activity is determined by the duration for which the insecticide maintains a mortality rate above a certain threshold (commonly ≥80%).
Visualizations
Experimental Workflow for Residual Activity Testing
The following diagram illustrates the typical workflow for evaluating the residual activity of an insecticide on different surfaces.
Caption: Workflow for assessing insecticide residual activity.
Signaling Pathway: Mode of Action of Pyrethroid Insecticides
Pyrethroid insecticides, including Deltamethrin, Lambda-cyhalothrin, and Permethrin, share a common mode of action. They are neurotoxins that target the voltage-gated sodium channels in the nerve cells of insects.
Caption: Mode of action of pyrethroid insecticides on insect nerve cells.
References
Statistical comparison of Chlorempenthrin efficacy with permethrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed statistical comparison of the efficacy of two pyrethroid insecticides: chlorempenthrin and permethrin. The information is intended to assist researchers and professionals in the field of drug development and pest control in understanding the relative performance of these compounds.
Executive Summary
This compound is a newer pyrethroid insecticide noted for its rapid knockdown and fumigant action, while permethrin is a widely used, broad-spectrum pyrethroid with extensive data on its efficacy. This guide synthesizes available data on their insecticidal activity against common pests such as the housefly (Musca domestica) and the German cockroach (Blattella germanica). While direct comparative studies are limited, this guide compiles data from various sources to provide an objective comparison of their lethal and sublethal effects.
Data Presentation: Efficacy Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and permethrin against key insect pests. It is important to note that the data for this compound is less extensive in publicly available literature compared to permethrin. The presented values are gathered from multiple studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Comparative Efficacy Against Housefly (Musca domestica)
| Insecticide | Efficacy Metric | Value | Insect Strain | Application Method | Source(s) |
| This compound | LD50 | Data not available | - | Topical Application | - |
| Knockdown Time (KD50) | Described as "rapid" | - | Spraying/Fumigation | [1][2] | |
| Permethrin | LD50 | 14.59 ng/fly | Susceptible Strain | Topical Application | [3] |
| LD50 | 0.29 µ g/fly | Resistant Strain | Topical Application | [4] |
Table 2: Comparative Efficacy Against German Cockroach (Blattella germanica)
| Insecticide | Efficacy Metric | Value | Insect Strain | Application Method | Source(s) |
| This compound | LD50 | Data not available | - | - | - |
| Efficacy | Good control effects noted | - | - | [1] | |
| Permethrin | LD50 | 0.0175 µL/nymph | Susceptible Strain | Topical Application | [5] |
| Knockdown Time (KT50) | 8.41 min | Susceptible Strain | Tarsal Contact (15 mg/m²) | [5] | |
| Resistance Ratio (RR at KT50) | 17-27 fold | Wild Strains | Tarsal Contact (15 mg/m²) | [5] |
Note on Data Gaps: There is a notable lack of publicly available, peer-reviewed quantitative data (e.g., LC50, LD50, KD50) for this compound. The available information is primarily descriptive, emphasizing its high efficiency, low toxicity, rapid knockdown, and fumigant properties[1][2]. Further research and publication of specific efficacy data are needed for a more robust statistical comparison.
Mechanism of Action: Pyrethroid Signaling Pathway
Both this compound and permethrin are synthetic pyrethroids and share a common mechanism of action. They primarily target the voltage-gated sodium channels in the nervous systems of insects.
Diagram of the pyrethroid insecticide signaling pathway.
This disruption leads to a prolonged opening of the sodium channels, causing a continuous influx of sodium ions into the nerve cells. This results in hyperexcitation of the nervous system, leading to tremors, paralysis, and ultimately, the death of the insect.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the efficacy of insecticides like this compound and permethrin.
Topical Application Bioassay (for LD50 Determination)
This method is used to determine the dose of an insecticide that is lethal to 50% of a test population (LD50) through direct contact.
Workflow for a topical application bioassay.
Detailed Steps:
-
Insect Rearing: Test insects (e.g., adult female houseflies, 3-5 days old) are reared under controlled laboratory conditions (e.g., 25±1°C, 60-80% RH) to ensure uniformity.
-
Insecticide Preparation: A stock solution of the technical grade insecticide is prepared in a suitable solvent like acetone. Serial dilutions are then made to create a range of concentrations that will produce mortality rates between 0% and 100%[3].
-
Application: Insects are immobilized, typically by chilling or brief exposure to carbon dioxide. A microapplicator is used to apply a precise volume (e.g., 1 µL) of the insecticide solution to the dorsal thorax of each insect[3][6]. A control group is treated with the solvent alone.
-
Observation: After treatment, the insects are placed in holding containers with access to food and water and maintained under controlled conditions.
-
Data Analysis: Mortality is assessed at a predetermined time, usually 24 hours post-application. The data is then subjected to probit analysis to determine the LD50 value, which is the dose required to kill 50% of the test population[3].
Fumigation Bioassay (for LC50 Determination)
This method is particularly relevant for insecticides with fumigant properties like this compound and is used to determine the concentration that is lethal to 50% of the test population (LC50) through inhalation.
References
- 1. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Insecticide Pesticide Manufacturer, CAS NO 54407-47-5 | Suze Chemical [suzehg.com]
- 3. Resistance of House Fly, Musca domestica L. (Diptera: Muscidae), to Five Insecticides in Zhejiang Province, China: The Situation in 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calag.ucanr.edu [calag.ucanr.edu]
- 5. Permethrin resistance ratios compared by two methods of testing nymphs of the German cockroach, Blattella germanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
Safety Operating Guide
Proper Disposal of Chlorempenthrin: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Chlorempenthrin is paramount for protecting personnel and the environment. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols is critical due to the inherent hazards of the compound.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be treated as hazardous waste and disposed of accordingly. The primary directive for disposal is to "Dispose of contents/container to an approved waste disposal plant"[1]. This necessitates the use of a licensed hazardous waste management company.
Immediate Safety and Handling for Disposal
Before initiating the disposal process, ensure all relevant personnel are familiar with the safety precautions outlined in the Safety Data Sheet (SDS).
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Skin and Body Protection: Impervious clothing.[1]
-
Respiratory Protection: A suitable respirator should be used, especially where dust or aerosols may be generated.[1]
Step-by-Step Disposal Procedure
The proper disposal of this compound and its containers involves a series of critical steps to ensure regulatory compliance and safety.
-
Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan and the disposal facility.
-
Collect any spillage and place it in the designated waste container.[1]
-
-
Container Management:
-
Keep the waste container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
For empty containers, triple rinse with a suitable solvent (e.g., as used in the experimental process). The rinsate must be collected and treated as hazardous waste.
-
-
Engage a Licensed Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal company.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
-
Regulatory Compliance:
-
Disposal of pesticides is regulated under the Resource Conservation and Recovery Act (RCRA).[5][6][7]
-
State and local regulations may be more stringent than federal requirements.[2] Always consult with your local solid waste authority or environmental agency for specific requirements in your area.[2][3]
-
Quantitative Data Summary
While specific quantitative parameters for disposal (e.g., incineration temperatures, chemical neutralization concentrations) are determined by the capabilities and permits of the licensed disposal facility, the following table summarizes key hazard and regulatory information.
| Parameter | Value / Information | Source |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/ container to an approved waste disposal plant. | [1][8] |
| Primary Disposal Regulation | Resource Conservation and Recovery Act (RCRA) | [5][6][7] |
| Disposal Method | Collection by a licensed hazardous waste disposal company. | [9] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocols
The disposal of this compound is a regulated safety procedure rather than an experimental protocol. The key cited methodologies are regulatory and procedural, focusing on adherence to federal and local laws. The "Triple Rinse" method for empty containers is a standard procedure in pesticide and chemical waste management.
Triple Rinsing Protocol for Empty Containers:
-
Empty the remaining contents of the this compound container into the designated hazardous waste collection container. Allow the original container to drain for at least 30 seconds after the flow has been reduced to drops.
-
Add a suitable solvent (the same used in the research process or as recommended by your EHS department) to the empty container until it is about 20-25% full.
-
Securely cap the container and shake, rotate, or invert it vigorously for a minimum of 30 seconds to ensure the solvent contacts all interior surfaces.
-
Pour the rinsate into the designated hazardous waste collection container. Allow the container to drain completely.
-
Repeat steps 2 through 4 two more times.
-
After the third rinse, puncture the container to prevent reuse and manage it as directed by your institution's waste disposal plan (which may include disposal as solid waste or recycling through specific programs if confirmed to be decontaminated).
References
- 1. This compound|54407-47-5|MSDS [dcchemicals.com]
- 2. Disposal of Pesticides [npic.orst.edu]
- 3. epa.gov [epa.gov]
- 4. Don’t Dump It: Here’s How to Properly Dispose of Pesticides - AgWeb [agweb.com]
- 5. | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 6. The Law on Pesticide Wastes – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 7. onlinepestcontrolcourses.com [onlinepestcontrolcourses.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.chemservice.com [cdn.chemservice.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
